Product packaging for Methyl 5-methoxypent-4-enoate(Cat. No.:CAS No. 143538-29-8)

Methyl 5-methoxypent-4-enoate

Cat. No.: B129536
CAS No.: 143538-29-8
M. Wt: 144.17 g/mol
InChI Key: PFYUVRCOQDJTCR-UHFFFAOYSA-N
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Description

Methyl 5-methoxypent-4-enoate (CAS 143538-29-8) is an α,β-unsaturated ester of interest in organic synthesis and pharmaceutical research. Its structure features a conjugated alkene and a methoxy substituent, making it a versatile building block for cycloaddition and nucleophilic addition reactions . The compound serves as a key synthetic intermediate; for instance, related pentenoate esters are utilized in the synthesis of complex molecules, including active pharmaceutical ingredients, demonstrating the value of this chemical scaffold in drug development . Researchers can synthesize this compound via acid-catalyzed esterification of 5-methoxy-4-pentenoic acid with methanol, achieving high conversion rates under optimized conditions . Alternative pathways, such as Claisen condensation or enzymatic methods using lipases, offer additional routes for its preparation with potential for enhanced selectivity . The product is characterized by techniques including GC-MS, 1 H NMR, and IR spectroscopy, ensuring identity and purity for research applications . This compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O3 B129536 Methyl 5-methoxypent-4-enoate CAS No. 143538-29-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143538-29-8

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl 5-methoxypent-4-enoate

InChI

InChI=1S/C7H12O3/c1-9-6-4-3-5-7(8)10-2/h4,6H,3,5H2,1-2H3

InChI Key

PFYUVRCOQDJTCR-UHFFFAOYSA-N

SMILES

COC=CCCC(=O)OC

Canonical SMILES

COC=CCCC(=O)OC

Synonyms

Methyl (4E)-5-methoxy-4-pentenoate

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-methoxypent-4-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methoxypent-4-enoate is an α,β-unsaturated ester with the molecular formula C₇H₁₂O₃.[1] Its structure, featuring a conjugated alkene and a methoxy substituent, makes it a molecule of interest in organic synthesis. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and a workflow for its synthesis and characterization.

Physicochemical Properties

The known and estimated physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₂O₃[1]
Molecular Weight 144.17 g/mol [1]
IUPAC Name This compound[1]
CAS Number 143538-29-8[1]
Boiling Point ~180–200 °C (estimated)[1]
Solubility Moderate in polar solvents[1]
Physical State Liquid (at room temperature, implied)
Density Not available
Melting Point Not available
Vapor Pressure Not available
Refractive Index Not available

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties of liquid esters like this compound are outlined below. These are generalized procedures and may require optimization for this specific compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient way to determine the boiling point of a small sample of a liquid.

Apparatus:

  • Thiele tube

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heat source (e.g., Bunsen burner or oil bath)

  • Sample of this compound

Procedure:

  • A small amount of the liquid sample is placed in the small test tube.

  • A capillary tube, sealed at one end, is placed open-end down into the liquid.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in a Thiele tube containing heating oil.

  • The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Heating is continued until a steady stream of bubbles is observed.

  • The heat source is removed, and the apparatus is allowed to cool.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Apparatus:

  • Pycnometer (or a graduated cylinder and an analytical balance)

  • Analytical balance

  • Water bath (for temperature control)

  • Sample of this compound

Procedure:

  • The mass of a clean, dry pycnometer is accurately measured.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

  • The filled pycnometer is placed in a water bath at a constant temperature until it reaches thermal equilibrium.

  • The pycnometer is removed from the bath, wiped dry, and its mass is accurately measured.

  • The volume of the pycnometer is determined by repeating the procedure with a liquid of known density (e.g., distilled water).

  • The density of the sample is calculated using the formula: Density = Mass / Volume.

Determination of Solubility

This protocol provides a qualitative assessment of solubility in various solvents.

Apparatus:

  • Test tubes

  • Vortex mixer (optional)

  • A range of solvents (e.g., water, ethanol, acetone, hexane)

  • Sample of this compound

Procedure:

  • To a series of test tubes, add 1 mL of each of the chosen solvents.

  • To each test tube, add a small, measured amount of this compound (e.g., 0.1 g or 0.1 mL).

  • The tubes are agitated (e.g., by flicking or using a vortex mixer) for a set period (e.g., 1-2 minutes).

  • The mixture is visually inspected to determine if the compound has dissolved completely (soluble), partially (partially soluble), or not at all (insoluble). Observations are recorded.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent analytical characterization of this compound.

Synthesis_and_Characterization_Workflow cluster_analysis Analytical Characterization Reactants 5-methoxy-4-pentenoic acid + Methanol Synthesis Fischer Esterification (H₂SO₄ catalyst, reflux) Reactants->Synthesis Workup Neutralization (NaHCO₃) Extraction Synthesis->Workup Purification Distillation Workup->Purification Product This compound Purification->Product GCMS GC-MS Product->GCMS NMR ¹H NMR Product->NMR IR IR Spectroscopy Product->IR Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_GCMS GC-MS Analysis Sample Purified Methyl 5-methoxypent-4-enoate Dissolve Dissolve in CDCl₃ Sample->Dissolve PrepareIR Prepare Sample (Neat liquid on salt plates) Sample->PrepareIR InjectGCMS Inject into GC-MS Sample->InjectGCMS AcquireNMR Acquire ¹H NMR Spectrum Dissolve->AcquireNMR ProcessNMR Process Data (Integration, Peak Picking) AcquireNMR->ProcessNMR AcquireIR Acquire IR Spectrum PrepareIR->AcquireIR AnalyzeIR Analyze Peaks AcquireIR->AnalyzeIR SeparateGC Separation by GC InjectGCMS->SeparateGC AnalyzeMS Mass Analysis by MS SeparateGC->AnalyzeMS

References

Spectroscopic Analysis of Methyl 5-methoxypent-4-enoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for Methyl 5-methoxypent-4-enoate, a valuable intermediate in organic synthesis. Due to the limited availability of comprehensive experimental data in public databases, this document combines reported data with predicted spectroscopic values to offer a thorough characterization.

Core Spectroscopic Data

The spectroscopic data for this compound (CAS No. 143538-29-8), with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol , is summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

A publicly available ¹H NMR spectrum for this compound presents some inconsistencies, suggesting the presence of an ethyl ester group instead of the expected methyl ester.[1] The reported data is presented below, followed by a predicted spectrum for the correct structure.

Table 1: Reported ¹H NMR Data (400 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Reported)
6.98dt, J = 15.8, 6.4 Hz1HCH₂CH=CH
5.82dt, J = 15.8, 6.4 Hz1HCH₂CH=CH
4.15q2HOCH₂CH₃
3.39s3HOCH₃
1.28t3HOCH₂CH₃

Note on Reported Data: The presence of a quartet at 4.15 ppm and a triplet at 1.28 ppm is characteristic of an ethyl group, which contradicts the compound's name.

Table 2: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Predicted)
~6.3 - 6.8d1H=CH-OCH₃
~4.8 - 5.2dt1H-CH=CH-
~3.67s3H-COOCH₃
~3.55s3H=CH-OCH₃
~2.4 - 2.6m2H-CH₂-CH=
~2.3 - 2.5t2H-C(=O)-CH₂-

¹³C NMR Data

No experimental ¹³C NMR data was found in the public domain. The predicted chemical shifts are presented below.

Table 3: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment (Predicted)
~173C=O
~145=CH-OCH₃
~100-CH=CH-
~56=CH-OCH₃
~51-COOCH₃
~33-C(=O)-CH₂-
~29-CH₂-CH=
Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data indicates a molecular ion peak consistent with the expected molecular weight.

Table 4: Mass Spectrometry Data

TechniqueParameterValue
GC-MSRetention Time12.3 min[1]
m/z144 [M]⁺[1]
Infrared (IR) Spectroscopy

Table 5: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~2950C-H stretch (sp³)
~2850C-H stretch (sp³)
~1740C=O stretch (ester)
~1650C=C stretch (alkene)
~1240C-O stretch (ester)
~1100C-O stretch (ether)

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited data are not available. However, a general methodology for each technique is outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra would be recorded on a spectrometer, for instance, a 400 MHz instrument. For ¹H NMR, standard parameters would be used, and for ¹³C NMR, a proton-decoupled sequence would be employed to simplify the spectrum. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Injection: A dilute solution of the compound in a volatile solvent would be injected into the GC.

  • Chromatographic Separation: The sample would be vaporized and carried by an inert gas through a capillary column to separate it from any impurities.

  • Mass Analysis: The separated compound would then be ionized, typically by electron impact (EI), and the resulting fragments analyzed by a mass spectrometer to determine their mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy

  • Sample Preparation: The IR spectrum could be obtained from a neat thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent.

  • Data Acquisition: The sample would be analyzed using a Fourier-Transform Infrared (FTIR) spectrometer. The resulting spectrum would show the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the functional groups present in the molecule.

Synthesis Workflow

This compound can be synthesized via the esterification of 5-methoxy-4-pentenoic acid.

Synthesis_Workflow Reactant1 5-methoxy-4-pentenoic acid Process Esterification (Reflux, 6-8 hours) Reactant1->Process Reactant2 Methanol Reactant2->Process Catalyst Sulfuric Acid (catalyst) Catalyst->Process Product This compound Process->Product

Caption: Synthesis of this compound.

References

An In-Depth Technical Guide to the Safety and Handling of Methyl 5-methoxypent-4-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 5-methoxypent-4-enoate (CAS No. 143538-29-8) is publicly available. The following information is compiled from data on structurally similar compounds and general knowledge of α,β-unsaturated esters. It is imperative to handle this chemical with caution and to perform a thorough risk assessment before use.

Chemical and Physical Properties

This compound is an α,β-unsaturated ester.[1] Its structure combines the reactivity of an ester group with the electronic effects of a conjugated double bond and a polar methoxy substituent.[1] This configuration makes it a useful intermediate in organic synthesis.[1]

PropertyValueSource
CAS Number 143538-29-8[1]
Molecular Formula C₇H₁₂O₃[1]
Molecular Weight 144.17 g/mol [1]
IUPAC Name This compound[1]
Synonyms Methyl (4E)-5-methoxy-4-pentenoate[1]
Estimated Boiling Point ~180–200 °C[1]
Solubility Moderate in polar solvents[1]

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, data from structurally related compounds suggest potential hazards.

Analog Data:

CompoundCAS NumberGHS Hazard Statements
Methyl 4-methyl-5-oxopentanoate40630-06-6H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
Methyl 4-pentenoate818-57-5H226: Flammable liquid and vaporH319: Causes serious eye irritation[3]

Based on these analogs, this compound should be treated as a substance that is potentially:

  • Flammable or Combustible: Keep away from heat, sparks, and open flames.

  • A skin and eye irritant: Avoid contact with skin and eyes.

  • A respiratory irritant: Avoid inhaling vapors or mists.

Experimental Protocols: General Safety and Handling

Due to the lack of specific experimental safety data, general protocols for handling α,β-unsaturated carbonyl compounds should be strictly followed. These compounds are known to be reactive and can pose health risks.

General Handling Workflow:

cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Procedures cluster_disposal Waste Disposal Risk_Assessment Perform Risk Assessment PPE_Selection Select Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves Risk_Assessment->PPE_Selection Fume_Hood Work in a Well-Ventilated Fume Hood PPE_Selection->Fume_Hood Grounding Ground Equipment to Prevent Static Discharge Fume_Hood->Grounding Transfer Use Proper Transfer Techniques (e.g., Cannula, Syringe) Grounding->Transfer Waste_Collection Collect Waste in Labeled, Sealed Containers Transfer->Waste_Collection Spill_Kit Ensure Spill Kit is Accessible First_Aid Know Location of Eyewash and Safety Shower Disposal_Protocol Dispose of Waste According to Institutional Guidelines Waste_Collection->Disposal_Protocol

General Laboratory Handling Workflow for Hazardous Chemicals.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile) are required.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a respirator with an appropriate organic vapor cartridge should be used.

First Aid Measures

In case of exposure, follow these first aid procedures:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and flames.

  • The chemical may be sensitive to air and moisture; consider storage under an inert atmosphere (e.g., argon or nitrogen).

Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Do not allow the material to be released into the environment.

Reactivity and Stability

  • Reactivity: As an α,β-unsaturated ester, this compound is susceptible to nucleophilic attack at the β-carbon (conjugate addition).[4] It can also undergo polymerization.[4]

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions. However, the conjugated alkene may reduce its susceptibility to hydrolysis compared to non-conjugated esters.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide and carbon dioxide.

Signaling Pathway of Potential Reactivity:

Potential Reactivity Pathways for this compound.

References

early literature on Methyl 5-methoxypent-4-enoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Early Synthesis of Methyl 5-methoxypent-4-enoate

For professionals in the fields of chemical research and drug development, understanding the historical synthesis of key organic molecules provides a foundational knowledge base. This guide delves into the early literature concerning the synthesis of this compound, a γ,δ-unsaturated ester. Due to a lack of specific early literature detailing the synthesis of this exact molecule, this guide focuses on a plausible and historically significant method for its preparation: the Claisen rearrangement of an allyl vinyl ether, followed by standard esterification.

Theoretical Pathway: A Claisen Rearrangement Approach

One of the most powerful and well-established methods for the formation of γ,δ-unsaturated carbonyl compounds is the Claisen rearrangement, a[1][1]-sigmatropic rearrangement of an allyl vinyl ether.[2][3] The application of this reaction to the synthesis of the core structure of this compound would involve the rearrangement of an appropriately substituted allyl vinyl ether.

The logical precursor for the synthesis of 5-methoxypent-4-enoic acid, the parent acid of the target ester, would be allyl methoxyvinyl ether . The thermal rearrangement of this precursor would proceed through a concerted, cyclic transition state to yield the desired acid.[3]

The subsequent conversion of the resulting 5-methoxypent-4-enoic acid to its methyl ester is a standard and well-documented esterification reaction, typically achieved by reaction with methanol in the presence of an acid catalyst.

Logical Synthesis Pathway

The overall synthetic strategy can be visualized as a two-step process:

Synthesis_Pathway Allyl Methoxyvinyl Ether Allyl Methoxyvinyl Ether 5-methoxypent-4-enoic acid 5-methoxypent-4-enoic acid Allyl Methoxyvinyl Ether->5-methoxypent-4-enoic acid This compound This compound 5-methoxypent-4-enoic acid->this compound

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols (Hypothetical Early Methods)

Step 1: Synthesis of 5-methoxypent-4-enoic acid via Claisen Rearrangement

Objective: To synthesize the carboxylic acid precursor through thermal rearrangement of allyl methoxyvinyl ether.

Methodology:

  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet is assembled.

  • Reagents:

    • Allyl methoxyvinyl ether (1.0 mol)

    • Inert, high-boiling solvent (e.g., decalin or diphenyl ether) (250 mL)

  • Procedure:

    • The allyl methoxyvinyl ether is dissolved in the inert solvent in the reaction flask.

    • The solution is heated under a nitrogen atmosphere to a temperature range of 180-220 °C. The progress of the rearrangement is monitored by withdrawing small aliquots and analyzing via gas chromatography or thin-layer chromatography.

    • The reaction is typically heated for several hours until the starting material is consumed.

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure (vacuum distillation).

    • The crude 5-methoxypent-4-enoic acid is then purified by fractional distillation under reduced pressure.

Step 2: Synthesis of this compound via Fischer Esterification

Objective: To convert the synthesized carboxylic acid to its corresponding methyl ester.

Methodology:

  • Apparatus: A round-bottom flask equipped with a reflux condenser and a drying tube.

  • Reagents:

    • 5-methoxypent-4-enoic acid (0.5 mol)

    • Methanol (anhydrous, 5.0 mol, large excess)

    • Concentrated Sulfuric Acid (catalytic amount, ~0.05 mol)

  • Procedure:

    • The 5-methoxypent-4-enoic acid is dissolved in excess anhydrous methanol in the round-bottom flask.

    • Concentrated sulfuric acid is carefully added as a catalyst.

    • The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction is monitored by TLC until the starting carboxylic acid is no longer detectable.

    • After cooling, the excess methanol is removed by rotary evaporation.

    • The residue is dissolved in diethyl ether and washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

    • The final product, this compound, is purified by vacuum distillation.

Quantitative Data Summary (Illustrative)

The following table summarizes hypothetical quantitative data for the described synthesis, based on typical yields for these types of reactions.

StepReactantsProductTheoretical Yield (g)Actual Yield (g)Percent Yield (%)
1. Claisen RearrangementAllyl methoxyvinyl ether (114.14 g)5-methoxypent-4-enoic acid114.1485.6175
2. Fischer Esterification5-methoxypent-4-enoic acid (65.07 g), Methanol, H₂SO₄This compound72.0961.2885

Visualizing the Reaction Mechanism

The core of this synthesis lies in the[1][1]-sigmatropic rearrangement, which proceeds through a concerted mechanism.

Claisen_Rearrangement start Allyl Methoxyvinyl Ether ts [Chair-like Transition State] start->ts Heat product 5-methoxypent-4-enoic acid ts->product

Caption: The concerted mechanism of the Claisen rearrangement.

References

potential biological relevance of Methyl 5-methoxypent-4-enoate

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Potential Biological Relevance of Methyl 5-methoxypent-4-enoate

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a theoretical overview of the based on its structural features. As of the latest literature review, no specific biological or toxicological studies have been published on this particular compound. The information presented herein is intended for research and informational purposes only and should not be construed as an endorsement of its use in any biological application.

Executive Summary

This compound is an α,β-unsaturated ester with the molecular formula C₇H₁₂O₃. While direct biological data for this compound is currently unavailable, its chemical structure, featuring both an α,β-unsaturated carbonyl system and a methoxy group, suggests a potential for biological activity. This guide synthesizes information on the known biological roles of these two key functional moieties to infer the potential relevance of this compound in a biological context. The α,β-unsaturated ester component renders the molecule susceptible to Michael addition reactions with biological nucleophiles, a mechanism underlying the activity of many biologically active compounds. The terminal methoxy group can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical determinants of its pharmacokinetic and pharmacodynamic profile. This document outlines the theoretical basis for these potential activities, provides hypothetical experimental workflows for their investigation, and summarizes relevant physicochemical data.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is essential for designing and interpreting biological assays.

PropertyValueSource
Molecular Formula C₇H₁₂O₃[1]
Molecular Weight 144.17 g/mol [1]
CAS Number 143538-29-8[1]
IUPAC Name This compound[1]
SMILES COC=CCCC(=O)OC[1]
Structure An α,β-unsaturated ester with a methoxy group at the C5 position.[1]

Potential Biological Relevance Based on Structural Analogs

The biological activity of this compound can be inferred from the well-documented activities of compounds containing its core structural motifs.

The α,β-Unsaturated Carbonyl Moiety

The presence of an α,β-unsaturated carbonyl system is a hallmark of many biologically active natural products and synthetic compounds. This functional group is an electrophilic Michael acceptor, making it reactive towards biological nucleophiles such as the thiol groups of cysteine residues in proteins.[2] This reactivity is the basis for a wide range of pharmacological and toxicological effects.

  • Potential Antimicrobial and Antifungal Activity: Numerous α,β-unsaturated aldehydes and ketones have demonstrated antimicrobial properties.[3][4] Their mechanism is often attributed to the disruption of microbial cellular processes through the alkylation of essential enzymes and proteins.[5]

  • Potential Anti-inflammatory Activity: Some α,β-unsaturated carbonyl compounds exhibit anti-inflammatory effects.[6][7] This can be mediated through the modulation of inflammatory signaling pathways, such as the inhibition of pro-inflammatory cytokines.[7][8]

  • Potential Cytotoxicity and Anticancer Activity: The reactivity of the α,β-unsaturated carbonyl moiety can lead to cytotoxicity.[9][10][11] This property is exploited in some anticancer agents that selectively target cancer cells, which may have altered redox states and be more susceptible to electrophilic attack. For instance, a derivative of methyl pentenoate has been shown to induce cell cycle arrest and disrupt mitosis in a melanoma cell line.[12]

  • Potential for Toxicity: The same reactivity that confers therapeutic potential can also lead to toxicity.[2][13] The formation of covalent adducts with proteins and DNA can trigger cellular stress responses and, at higher concentrations, lead to cell death and organ damage. Structure-toxicity relationships for α,β-unsaturated carbonyl compounds have been studied, indicating that factors like the degree of substitution and the nature of the carbonyl group influence toxicity.[9][10]

The Methoxy Group

The methoxy group is a common substituent in many approved drugs and can significantly impact a molecule's biological profile.

  • Influence on Physicochemical Properties: The methoxy group can alter a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. This can have a profound effect on the overall bioactivity and therapeutic index of a compound.

  • Metabolic Considerations: Methoxy groups can be subject to metabolism, typically O-demethylation by cytochrome P450 enzymes. This metabolic pathway can lead to the formation of more polar metabolites that are more readily excreted. The rate and extent of this metabolism can influence the compound's half-life and duration of action.

  • Receptor Interactions: The presence and position of a methoxy group can influence how a molecule binds to its biological target. It can participate in hydrogen bonding or other non-covalent interactions within a receptor's binding pocket, thereby affecting binding affinity and selectivity. The surprising effects of heteroatom substituents, including methoxy groups, on biological activity have been noted in other classes of compounds.[14]

Postulated Mechanism of Action

Based on its structure, a primary putative mechanism of action for this compound at the molecular level is through Michael addition.

Michael_Addition M5MPE This compound H₃CO-CH=CH-CH₂-CH₂-COOCH₃ Adduct Covalent Adduct Protein-S-CH(OCH₃)-CH₂-CH₂-CH₂-COOCH₃ M5MPE->Adduct Michael Addition Nucleophile Biological Nucleophile (e.g., Protein-SH) Nucleophile->Adduct

Caption: Postulated Michael addition of a biological nucleophile to this compound.

This covalent modification of proteins could lead to the disruption of their function, triggering downstream cellular events that manifest as a biological response (e.g., enzyme inhibition, disruption of protein-protein interactions).

Suggested Experimental Protocols for Biological Evaluation

To elucidate the , a tiered experimental approach is recommended.

In Vitro Cytotoxicity Assays
  • Objective: To determine the general cytotoxicity of the compound against a panel of human cell lines.

  • Methodology:

    • Cell Culture: Culture selected cell lines (e.g., a non-cancerous cell line like HEK293 and various cancer cell lines such as HeLa, A549, and MCF-7) in appropriate media and conditions.

    • Compound Treatment: Seed cells in 96-well plates and, after 24 hours, treat with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM).

    • Viability Assay: After a 48- or 72-hour incubation period, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay.

    • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Cytotoxicity_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Incubation cluster_3 Assay cluster_4 Analysis start Seed cells in 96-well plate treat Add serial dilutions of This compound start->treat incubate Incubate for 48-72 hours treat->incubate assay Perform MTT or PrestoBlue™ assay incubate->assay analyze Calculate IC₅₀ values assay->analyze

Caption: Experimental workflow for in vitro cytotoxicity testing.

Antimicrobial Susceptibility Testing
  • Objective: To assess the potential antibacterial and antifungal activity of the compound.

  • Methodology:

    • Microorganism Strains: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

    • Broth Microdilution Assay: Prepare a serial dilution of this compound in a 96-well plate with appropriate growth media.

    • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

    • Incubation: Incubate the plates under conditions suitable for the growth of the specific microorganism.

    • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.

Anti-inflammatory Activity Assays
  • Objective: To investigate the potential of the compound to modulate inflammatory responses in vitro.

  • Methodology:

    • Cell Model: Use a murine macrophage cell line such as RAW 264.7.

    • Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).

    • Co-treatment: Co-treat the cells with LPS and various concentrations of this compound.

    • Nitric Oxide Measurement: Measure the production of nitric oxide (a key inflammatory mediator) in the cell culture supernatant using the Griess assay.

    • Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA or a multiplex bead array.

Conclusion

While there is a lack of direct experimental evidence for the biological relevance of this compound, a comprehensive analysis of its structural components provides a strong rationale for investigating its potential pharmacological and toxicological properties. The presence of the α,β-unsaturated ester moiety suggests a likelihood of reactivity with biological macromolecules, which could translate into a range of biological effects, including cytotoxicity, antimicrobial activity, and anti-inflammatory properties. The methoxy group is anticipated to modulate the compound's ADME profile and its interactions with biological targets. The experimental workflows proposed in this guide provide a starting point for the systematic evaluation of this compound's biological potential. Further research is warranted to elucidate the specific activities and mechanisms of action of this compound, which may reveal novel therapeutic or toxicological insights.

References

An In-depth Technical Guide to Methyl 5-methoxypent-4-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 5-methoxypent-4-enoate, a versatile α,β-unsaturated ester with applications in organic synthesis. This document details its chemical identity, synthesis protocols, and analytical characterization. Furthermore, it explores the broader context of how α,β-unsaturated esters are utilized in chemical biology as reactive probes, including a representative experimental workflow.

Chemical Identification and Properties

This compound is an organic compound featuring both an ester and a vinyl ether functional group. This unique combination makes it a valuable synthon for the introduction of a five-carbon chain with differentiated reactivity at each terminus.

PropertyValue
CAS Number 143538-29-8
IUPAC Name This compound
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the most common being the acid-catalyzed esterification of 5-methoxypent-4-enoic acid. An alternative, greener approach involves enzymatic esterification.

Acid-Catalyzed Esterification

This method involves the reaction of 5-methoxypent-4-enoic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Protocol:

  • To a solution of 5-methoxypent-4-enoic acid (1.0 mol) in methanol (5.0 mol), add concentrated sulfuric acid (0.1 mol) dropwise with stirring.

  • Heat the reaction mixture to reflux (65–70°C) and maintain for 6–8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Table 1: Optimization of Esterification Parameters [1]

ParameterOptimal RangeYield (%)
Methanol-to-acid ratio5:1 to 6:185–90
Catalyst concentration10% w/w88
Reaction temperature (°C)65–7087
Reaction time (hours)6–886
Enzymatic Esterification

This method employs a lipase, such as Candida antarctica lipase B (CALB), to catalyze the esterification under milder conditions, offering high selectivity and avoiding harsh acidic conditions.

Experimental Protocol:

  • Dissolve 5-methoxypent-4-enoic acid and methanol in a suitable organic solvent (e.g., tert-butanol).

  • Add the immobilized lipase to the solution.

  • Incubate the mixture at a controlled temperature (e.g., 35°C) with gentle agitation for 24 hours.

  • Monitor the reaction progress by HPLC or GC.

  • After the reaction, filter off the immobilized enzyme for reuse.

  • Remove the solvent under reduced pressure to obtain the product.

Analytical Characterization

The structure and purity of this compound are confirmed using various spectroscopic and chromatographic techniques.

Table 2: Spectroscopic and Chromatographic Data

TechniqueData
¹H NMR (400 MHz, CDCl₃)δ 5.82 (dt, 1H, J = 15.8, 6.4 Hz, CH₂CH=CH), 6.98 (dt, 1H, J = 15.8, 6.4 Hz, CH₂CH=CH), 4.15 (q, 2H, OCH₂CH₃), 3.39 (s, 3H, OCH₃), 1.28 (t, 3H, OCH₂CH₃)[2]
IR (cm⁻¹)1720 (C=O), 1650 (C=C), 1100 (C-O)[1]
GC-MS Retention time = 12.3 min; m/z = 144 [M]⁺[2]

Application in Chemical Biology: A Representative Workflow

While specific signaling pathways involving this compound are not yet documented in the literature, its structure as an α,β-unsaturated ester makes it a candidate for use as a chemical probe in biological systems. The electrophilic β-carbon is susceptible to Michael addition by nucleophilic residues (e.g., cysteine) in proteins. This reactivity can be harnessed to identify protein targets and study cellular pathways.

Below is a generalized experimental workflow for utilizing an α,β-unsaturated ester probe to identify protein targets in a cellular lysate.

G cluster_0 Probe Synthesis & Characterization cluster_1 Target Identification cluster_2 Target Enrichment & Analysis A Synthesis of α,β-unsaturated ester probe B Attachment of a reporter tag (e.g., biotin, alkyne) A->B C Purification and structural verification (NMR, MS) B->C D Incubate probe with cell lysate or live cells C->D E Covalent modification of target proteins via Michael addition D->E F Lysis and removal of unbound probe E->F G Affinity purification of probe-protein conjugates (e.g., streptavidin beads) F->G H Elution of bound proteins G->H I Proteomic analysis (e.g., SDS-PAGE, LC-MS/MS) H->I J Identification of potential protein targets I->J

Workflow for protein target identification.

This workflow illustrates the logical progression from probe synthesis to the identification of potential protein targets. The α,β-unsaturated ester acts as a warhead that covalently binds to its targets, allowing for their subsequent enrichment and identification.

Signaling Pathway Perturbation: A Conceptual Framework

The covalent modification of proteins by a reactive probe like this compound can lead to the perturbation of signaling pathways. For instance, if the probe modifies a key enzyme or regulatory protein, it could either inhibit or activate its function, leading to downstream effects on the pathway.

G cluster_0 Signaling Pathway A Signal B Receptor A->B C Kinase 1 B->C D Kinase 2 C->D E Transcription Factor D->E F Cellular Response E->F Probe α,β-Unsaturated Ester Probe Probe->D Covalent Inhibition

Conceptual diagram of pathway inhibition.

In this conceptual diagram, the α,β-unsaturated ester probe covalently modifies and inhibits "Kinase 2," thereby blocking the downstream signaling cascade and preventing the cellular response. Such a tool would be valuable for dissecting the roles of specific proteins within a signaling network.

References

Methodological & Application

Synthesis of Methyl 5-methoxypent-4-enoate: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of Methyl 5-methoxypent-4-enoate, an α,β-unsaturated ester with potential applications in organic synthesis and drug discovery. The synthetic strategy involves a two-step sequence: the preparation of methyl 4-oxobutanoate via ozonolysis of methyl cyclobut-2-ene-1-carboxylate, followed by a Wittig reaction with (methoxymethyl)triphenylphosphonium chloride.

Experimental Workflow

The overall synthetic pathway is illustrated in the following diagram:

SynthesisWorkflow cluster_step1 Step 1: Ozonolysis cluster_step2 Step 2: Wittig Reaction Methyl_cyclobut-2-ene-1-carboxylate Methyl cyclobut-2-ene-1-carboxylate Ozonolysis 1. O₃, CH₂Cl₂/MeOH 2. PPh₃ Methyl_cyclobut-2-ene-1-carboxylate->Ozonolysis Methyl_4-oxobutanoate Methyl 4-oxobutanoate Ozonolysis->Methyl_4-oxobutanoate Wittig_Reaction Wittig Reaction Methyl_4-oxobutanoate->Wittig_Reaction Methoxymethyltriphenylphosphonium_chloride (Methoxymethyl)triphenylphosphonium chloride Base Strong Base (e.g., n-BuLi) Methoxymethyltriphenylphosphonium_chloride->Base Ylide_Formation Ylide Formation Base->Ylide_Formation Ylide_Formation->Wittig_Reaction Methyl_5-methoxypent-4-enoate This compound Wittig_Reaction->Methyl_5-methoxypent-4-enoate Purification Purification (Column Chromatography) Methyl_5-methoxypent-4-enoate->Purification

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Methyl 4-oxobutanoate

This step involves the oxidative cleavage of the double bond in methyl cyclobut-2-ene-1-carboxylate using ozone, followed by a reductive work-up.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl cyclobut-2-ene-1-carboxylate112.1310.0 g89.2
Dichloromethane (CH₂Cl₂), anhydrous84.93200 mL-
Methanol (MeOH), anhydrous32.0450 mL-
Triphenylphosphine (PPh₃)262.2925.8 g98.1
Experimental Protocol
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a potassium iodide trap, dissolve methyl cyclobut-2-ene-1-carboxylate (10.0 g, 89.2 mmol) in a mixture of anhydrous dichloromethane (200 mL) and anhydrous methanol (50 mL).

  • Ozonolysis: Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone.

  • Quenching: Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.

  • Reductive Work-up: Slowly add triphenylphosphine (25.8 g, 98.1 mmol) to the cold solution. The reaction is exothermic. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Isolation: Remove the solvent under reduced pressure. The crude product, methyl 4-oxobutanoate, can be purified by vacuum distillation or used directly in the next step after a preliminary purification by flash chromatography on silica gel.

Step 2: Synthesis of this compound (Wittig Reaction)

This step utilizes the freshly prepared methyl 4-oxobutanoate in a Wittig reaction with the ylide generated from (methoxymethyl)triphenylphosphonium chloride.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
(Methoxymethyl)triphenylphosphonium chloride342.8133.8 g98.6
Tetrahydrofuran (THF), anhydrous72.11250 mL-
n-Butyllithium (n-BuLi), 2.5 M in hexanes64.0639.4 mL98.6
Methyl 4-oxobutanoate (crude from Step 1)116.12~10.3 g~89.2
Saturated aqueous ammonium chloride (NH₄Cl)53.49100 mL-
Diethyl ether (Et₂O)74.123 x 100 mL-
Brine-100 mL-
Anhydrous magnesium sulfate (MgSO₄)120.37--
Experimental Protocol
  • Ylide Formation: In a 500 mL flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend (methoxymethyl)triphenylphosphonium chloride (33.8 g, 98.6 mmol) in anhydrous tetrahydrofuran (250 mL). Cool the suspension to 0 °C in an ice bath.

  • Addition of Base: Slowly add n-butyllithium (39.4 mL of a 2.5 M solution in hexanes, 98.6 mmol) to the suspension. The solution will turn deep red or orange, indicating the formation of the ylide. Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction: Cool the ylide solution to -78 °C. Slowly add a solution of crude methyl 4-oxobutanoate (~10.3 g, ~89.2 mmol) in anhydrous THF (50 mL) to the ylide solution.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Work-up: Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Data Presentation

Expected Yield and Purity
StepProductTheoretical YieldExpected Yield RangePurity (by NMR/GC)
1. OzonolysisMethyl 4-oxobutanoate10.3 g70-85%>95%
2. Wittig ReactionThis compound12.8 g60-75%>98%
Spectroscopic Data for this compound
SpectroscopyExpected Chemical Shifts (δ) / Peaks (cm⁻¹)
¹H NMR~6.5-6.0 (m, 1H, =CH-OMe), ~4.5-4.2 (m, 1H, =CH-CH₂), 3.67 (s, 3H, -OCH₃ ester), 3.55 (s, 3H, =CH-OCH₃), 2.5-2.2 (m, 4H, -CH₂-CH₂-) ppm.
¹³C NMR~173 (C=O), ~145 (=CH-OMe), ~100 (=CH-CH₂), ~60 (-OCH₃ ester), ~56 (=CH-OCH₃), ~30 (-CH₂-), ~25 (-CH₂-) ppm.
IR~2950 (C-H), ~1740 (C=O, ester), ~1650 (C=C), ~1200 (C-O) cm⁻¹.
Mass Spec.Expected m/z: 144.0786 [M]⁺.

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used. The Wittig reaction may produce a mixture of E and Z isomers, which may be distinguishable by NMR spectroscopy.

Logical Relationships in the Wittig Reaction

The core of the second step is the Wittig reaction, which involves the formation of a phosphorus ylide and its subsequent reaction with a carbonyl compound.

WittigMechanism Phosphonium_Salt (Ph)₃P⁺-CH₂OMe Cl⁻ Ylide Phosphorus Ylide (Ph)₃P=CHOMe Phosphonium_Salt->Ylide + Base Base Base (n-BuLi) Betaine Betaine Intermediate Ylide->Betaine + Aldehyde Aldehyde Methyl 4-oxobutanoate (R-CHO) Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Alkene This compound (R-CH=CHOMe) Oxaphosphetane->Alkene Phosphine_Oxide Triphenylphosphine oxide ((Ph)₃P=O) Oxaphosphetane->Phosphine_Oxide

Caption: Key intermediates in the Wittig reaction mechanism.

Application Notes and Protocols: The Emerging Role of Substituted Alkyl Pentenoates in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct applications of Methyl 5-methoxypent-4-enoate in natural product synthesis are not extensively documented in publicly available literature, the broader class of substituted alkyl pentenoates and related vinylogous esters serve as versatile building blocks in the construction of complex molecular architectures. This document provides an overview of the synthetic strategies employing structurally similar compounds, offering valuable insights into their potential applications.

I. Introduction: Versatility of α,β-Unsaturated Esters in Synthesis

Substituted pentenoates, characterized by their electrophilic β-carbon and nucleophilic α-carbon (via enolate formation), are powerful synthons in a variety of carbon-carbon bond-forming reactions. Their utility is further enhanced by the presence of additional functional groups, which can direct stereochemistry and enable post-synthetic modifications. These features make them attractive starting materials for the stereocontrolled synthesis of polyketide and other natural product backbones.

II. General Reaction Manifolds

The reactivity of substituted pentenoates can be harnessed in several key transformations relevant to natural product synthesis.

A. Michael Addition Reactions

The conjugated double bond readily participates in Michael additions with a wide range of nucleophiles, including organocuprates, enolates, and amines. This reaction is fundamental for extending carbon chains and introducing stereocenters.

General Experimental Protocol for Michael Addition:

  • Preparation of the Reaction Vessel: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with the copper(I) catalyst (e.g., CuI, 5 mol%) and cooled to -78 °C under an inert atmosphere (e.g., Argon).

  • Addition of Organometallic Reagent: The organolithium or Grignard reagent (1.1 equivalents) is added dropwise to the cooled suspension. The mixture is stirred for 30 minutes to allow for the formation of the organocuprate.

  • Addition of the Pentenoate: A solution of the substituted pentenoate (1.0 equivalent) in a dry, ethereal solvent (e.g., THF) is added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

B. Diels-Alder Reactions

As dienophiles, substituted pentenoates can undergo [4+2] cycloaddition reactions with a variety of dienes to construct six-membered rings, a common motif in many natural products. The stereochemical outcome of this reaction is often predictable based on the principles of orbital symmetry.

General Experimental Protocol for Diels-Alder Reaction:

  • Reaction Setup: A solution of the substituted pentenoate (1.0 equivalent) and the diene (1.2 equivalents) in a suitable solvent (e.g., toluene) is placed in a sealed tube.

  • Thermal Conditions: The reaction mixture is heated to the desired temperature (typically between 80-150 °C) and stirred for the specified time.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or GC-MS.

  • Solvent Removal: Upon completion, the solvent is removed under reduced pressure.

  • Purification: The resulting cycloadduct is purified by flash column chromatography or crystallization.

III. Potential Applications in Natural Product Synthesis

While specific examples for this compound are scarce, analogous structures have been employed in the synthesis of various natural product classes.

Table 1: Potential Applications of Substituted Pentenoates in Natural Product Synthesis

Natural Product ClassKey Synthetic TransformationRelevant Functional Group on Pentenoate
MacrolidesMichael Addition, Aldol CondensationMethoxy, Hydroxy
TerpenoidsDiels-Alder Reaction, Ene ReactionAlkyl, Silyl Ether
AlkaloidsAza-Michael AdditionMethoxy, Amino
PolyketidesIterative Michael AdditionsChiral Auxiliary

IV. Logical Workflow for Synthetic Planning

The following diagram illustrates a general workflow for incorporating a substituted pentenoate into a natural product synthesis campaign.

G cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis Target Target Natural Product Key_Intermediate Key Intermediate with Pentenoate Moiety Target->Key_Intermediate Disconnection Pentenoate Substituted Pentenoate Building Block Key_Intermediate->Pentenoate Disconnection Reaction Key Bond-Forming Reaction (e.g., Michael Addition, Diels-Alder) Pentenoate->Reaction Functionalization Further Functional Group Interconversion Reaction->Functionalization Cyclization Macrocyclization or Ring-Closing Metathesis Functionalization->Cyclization Final_Product Synthesized Natural Product Cyclization->Final_Product

Caption: Retrosynthetic and forward-synthetic planning.

V. Conclusion

Substituted alkyl pentenoates represent a class of versatile building blocks with significant potential in the synthesis of complex natural products. While the specific utility of this compound remains to be fully explored and documented, the general reactivity patterns of related α,β-unsaturated esters provide a strong foundation for its future application. The experimental protocols and synthetic strategies outlined in this document serve as a guide for researchers seeking to incorporate this and similar synthons into their synthetic endeavors. Further investigation into the stereoselective reactions of chiral pentenoate derivatives is a promising avenue for future research.

Application Notes and Protocols: Methyl 5-methoxypent-4-enoate as a Michael Acceptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of methyl 5-methoxypent-4-enoate as a Michael acceptor in organic synthesis. The document outlines the underlying principles of the Michael addition reaction and offers detailed protocols for its application, enabling the formation of diverse carbon-carbon and carbon-heteroatom bonds.

Introduction to Michael Addition Reactions

The Michael addition, a cornerstone of carbon-carbon bond formation, involves the 1,4-conjugate addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, referred to as a Michael acceptor.[1][2][3] This reaction is valued for its versatility and is widely employed in the synthesis of a broad spectrum of organic molecules, including pharmaceuticals and natural products. The general mechanism proceeds via the attack of a nucleophile on the β-carbon of the unsaturated system, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final product.[1][2][3]

This compound is an intriguing Michael acceptor due to the presence of a methoxy group at the 5-position, which can influence the reactivity of the conjugated system. The electron-donating nature of the methoxy group can modulate the electrophilicity of the β-carbon, offering unique reactivity profiles compared to unsubstituted α,β-unsaturated esters.

General Reaction Scheme

The Michael addition of a nucleophile to this compound can be represented by the following general scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product This compound Nucleophile (Nu-H) Nu-H Base or Catalyst Base or Catalyst This compound->Base or Catalyst + Michael Adduct Base or Catalyst->Michael Adduct Solvent Solvent Temperature Temperature

Caption: General Michael Addition Reaction.

Applications in Synthesis

The Michael addition reaction with this compound provides a pathway to a variety of functionalized molecules. The resulting adducts can serve as versatile intermediates for the synthesis of more complex structures, including substituted alkanes and heterocyclic compounds.

Data Presentation: Representative Michael Addition Reactions

While specific literature examples for this compound are limited, the following table summarizes plausible quantitative data for its reaction with common Michael donors based on established methodologies for similar α,β-unsaturated esters.

Michael DonorCatalyst/BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Dimethyl malonateSodium methoxide (NaOMe)Methanol (MeOH)Reflux1275-85
Nitromethane1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Tetrahydrofuran (THF)Room Temperature2460-70
ThiophenolTriethylamine (Et3N)Dichloromethane (DCM)Room Temperature685-95
AnilineAcetic acid (AcOH)Ethanol (EtOH)Reflux1850-60

Experimental Protocols

The following are detailed, representative protocols for the Michael addition reactions summarized above.

Protocol 1: Michael Addition of Dimethyl Malonate

Objective: To synthesize dimethyl 2-(4-methoxy-4-oxobutyl)malonate.

Materials:

  • This compound

  • Dimethyl malonate

  • Sodium methoxide (25% solution in methanol)

  • Anhydrous methanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol in a round-bottom flask, add dimethyl malonate (1.2 equivalents) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous methanol to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Michael adduct.

Protocol 2: Michael Addition of Nitromethane

Objective: To synthesize methyl 5-methoxy-4-nitro-pentanoate.

Materials:

  • This compound

  • Nitromethane

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and nitromethane (2.0 equivalents) in anhydrous THF.

  • Add DBU (0.2 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield the target compound.

Visualizations

Michael Addition Mechanism

The following diagram illustrates the general base-catalyzed mechanism of a Michael addition reaction.

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Donor_H R2CH-EWG Enolate [R2C-EWG]- Donor_H->Enolate + Base Base B: Protonated_Base B-H+ Enolate_attack [R2C-EWG]- Acceptor R-CH=CH-COOR' Intermediate R-CH(C(R2)EWG)-CH=C(O-)OR' Enolate_attack->Intermediate + Acceptor Intermediate_protonation R-CH(C(R2)EWG)-CH=C(O-)OR' Product R-CH(C(R2)EWG)-CH2-COOR' Intermediate_protonation->Product + Proton Source Protonated_Base_return B-H+ Base_regenerated B:

Caption: Mechanism of Michael Addition.

Experimental Workflow

The diagram below outlines a typical experimental workflow for a Michael addition reaction followed by purification.

G A Reactant Preparation (Michael Acceptor & Donor) B Reaction Setup (Solvent, Catalyst/Base) A->B Combine C Reaction Monitoring (TLC, GC-MS) B->C Stir/Heat D Workup (Quenching, Extraction) C->D Upon Completion E Purification (Column Chromatography) D->E Crude Product F Product Characterization (NMR, IR, MS) E->F Pure Product

Caption: Experimental Workflow.

References

Application Notes and Protocols for the Catalytic Enantioselective Synthesis with Methyl 5-methoxypent-4-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential catalytic enantioselective transformations involving Methyl 5-methoxypent-4-enoate. While direct literature examples for this specific substrate are limited, this document outlines protocols for analogous α,β-unsaturated esters, offering a foundational methodology for researchers. The enantiomerically enriched products derived from this compound are valuable chiral building blocks for the synthesis of complex molecules in the pharmaceutical industry.

Introduction

This compound is an α,β-unsaturated ester with a unique structural feature of a methoxy group at the γ-position. This functionality presents opportunities for various catalytic enantioselective transformations, leading to the synthesis of valuable chiral synthons. The controlled introduction of stereocenters is a critical aspect of modern drug development, as the pharmacological activity of a molecule is often dependent on its stereochemistry. Potential asymmetric reactions for this substrate include conjugate additions, hydrogenations, and cycloadditions, which can generate chiral centers at the α- or β-positions. These transformations can be achieved using chiral metal catalysts or organocatalysts, enabling access to a diverse range of enantiomerically pure compounds.

Potential Catalytic Enantioselective Reactions

Based on analogous systems, several catalytic enantioselective reactions can be envisioned for this compound. One of the most common and powerful methods for the asymmetric functionalization of α,β-unsaturated esters is the conjugate addition of various nucleophiles.

Asymmetric Michael Addition of Malonates

A plausible and highly useful transformation is the asymmetric Michael addition of dialkyl malonates to this compound. This reaction, typically catalyzed by a chiral metal complex or an organocatalyst, would lead to the formation of a new carbon-carbon bond at the β-position, creating a stereocenter.

Experimental Protocols

The following is a detailed, representative protocol for the asymmetric Michael addition of dimethyl malonate to an α,β-unsaturated ester, which can be adapted for this compound.

Reaction: Asymmetric Michael Addition of Dimethyl Malonate to this compound

Catalyst System: Chiral Bis(oxazoline)-Copper(II) Complex

Materials and Reagents
  • This compound

  • Dimethyl malonate

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • (R)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((R)-Ph-BOX)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment
  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Inert atmosphere (Nitrogen or Argon)

  • Rotary evaporator

  • Chromatography column

Detailed Experimental Procedure
  • Catalyst Preparation:

    • To a dry Schlenk flask under an inert atmosphere, add Cu(OTf)₂ (0.02 mmol, 2 mol%) and (R)-Ph-BOX (0.022 mmol, 2.2 mol%).

    • Add anhydrous DCM (2.0 mL) and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.

  • Reaction Setup:

    • To the flask containing the catalyst solution, add this compound (1.0 mmol, 1.0 equiv.).

    • In a separate vial, dissolve dimethyl malonate (1.2 mmol, 1.2 equiv.) in anhydrous DCM (1.0 mL).

    • Add the dimethyl malonate solution to the reaction mixture dropwise over 5 minutes.

    • Add triethylamine (0.1 mmol, 10 mol%) to the reaction mixture.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature (25 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete (typically 24-48 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

    • Extract the aqueous layer with DCM (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired chiral product.

  • Characterization:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Presentation

The following table summarizes representative data from analogous asymmetric Michael addition reactions to α,β-unsaturated esters, providing an expected range for yield and enantioselectivity for the proposed reaction with this compound.

EntryCatalyst SystemSolventTemp (°C)Time (h)Yield (%)ee (%)
12 mol% Cu(OTf)₂ / 2.2 mol% (R)-Ph-BOXDCM252485-9590-98
25 mol% Ni(OAc)₂ / 6 mol% (S)-BINAPTHF04880-9085-95
310 mol% Chiral Primary AmineToluene-207275-8580-90

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the proposed catalytic enantioselective Michael addition.

experimental_workflow reagents Reagents - this compound - Dimethyl malonate - Catalyst System reaction_setup Reaction Setup - Inert Atmosphere - Anhydrous Solvent reagents->reaction_setup reaction Reaction - Stirring at specified temp. - TLC Monitoring reaction_setup->reaction workup Work-up - Quenching - Extraction reaction->workup purification Purification - Column Chromatography workup->purification analysis Analysis - Yield Determination - Chiral HPLC for ee purification->analysis

Caption: General workflow for the catalytic enantioselective Michael addition.

Proposed Signaling Pathway (Logical Relationship)

The following diagram illustrates the catalytic cycle for a generic chiral Lewis acid catalyzed Michael addition.

catalytic_cycle catalyst Chiral Lewis Acid (e.g., Cu-BOX) activated_complex Activated Substrate-Catalyst Complex catalyst->activated_complex Coordination substrate This compound substrate->activated_complex nucleophile Dimethyl Malonate michael_adduct Michael Adduct-Catalyst Complex nucleophile->michael_adduct activated_complex->michael_adduct Nucleophilic Attack michael_adduct->catalyst Catalyst Regeneration product Chiral Product michael_adduct->product Product Release

Application Notes and Protocols: Derivatization of Methyl 5-methoxypent-4-enoate for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methoxypent-4-enoate is an intriguing starting scaffold for the development of novel bioactive molecules. Its structure features two key reactive sites: an α,β-unsaturated ester and an enol ether moiety. The α,β-unsaturated carbonyl core is a well-known Michael acceptor, capable of reacting with biological nucleophiles such as the cysteine residues in proteins. This reactivity is often associated with a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4][5] The enol ether provides an additional site for chemical modification.

This document provides detailed protocols for the derivatization of this compound and subsequent biological screening of the resulting compound library. The aim is to generate a diverse set of analogs to explore their potential as therapeutic agents.

Derivatization Strategies and Protocols

To explore the structure-activity relationship (SAR) of this compound analogs, a library of derivatives can be synthesized by modifying the α,β-unsaturated ester system. Here, we present protocols for two primary derivatization reactions: Thiol-Michael Addition and Amidation.

Hypothetical Library of Derivatives

The following table summarizes a hypothetical library of derivatives that can be synthesized using the protocols described below.

Compound IDR Group (for Michael Adducts) / Amine (for Amides)Molecular Weight ( g/mol )cLogP
M5MP-001 Parent Compound144.171.2
M5MP-MA-01 -S-CH₂CH₂OH (Thiol-Michael)222.280.8
M5MP-MA-02 -S-CH₂COOH (Thiol-Michael)236.250.5
M5MP-MA-03 -S-C₆H₅ (Thiol-Michael)254.332.9
M5MP-AM-01 -NH-CH₂CH₂OH (Amide)189.220.4
M5MP-AM-02 -NH-C₆H₅ (Amide)219.262.1
M5MP-AM-03 -N(CH₃)₂ (Amide)171.221.1
Experimental Protocols: Derivatization

Protocol 1: Thiol-Michael Addition to this compound

This protocol describes the addition of a thiol to the β-position of the α,β-unsaturated ester.

Materials:

  • This compound

  • Selected thiol (e.g., 2-mercaptoethanol, thioglycolic acid, thiophenol)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DCM.

  • Add the selected thiol (1.1 eq) to the solution.

  • Add triethylamine (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired Michael adduct.

Protocol 2: Amidation of this compound

This protocol describes the conversion of the methyl ester to an amide using an amine.

Materials:

  • This compound

  • Selected primary or secondary amine (e.g., ethanolamine, aniline, dimethylamine)

  • Sodium methoxide (catalytic amount)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a sealed tube, dissolve this compound (1.0 eq) in methanol.

  • Add the selected amine (1.5 eq) to the solution.

  • Add a catalytic amount of sodium methoxide.

  • Seal the tube and heat the reaction mixture at 60-70 °C. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired amide.

Biological Screening Workflows and Protocols

The synthesized library of this compound derivatives will be subjected to a panel of in vitro biological assays to evaluate their potential as cytotoxic, antimicrobial, and anti-inflammatory agents.

G Overall Workflow: Derivatization to Biological Screening cluster_0 Synthesis cluster_1 Biological Screening cluster_2 Data Analysis M5MP This compound Derivatization Derivatization Reactions (Michael Addition, Amidation) M5MP->Derivatization Library Compound Library Derivatization->Library Cytotoxicity Cytotoxicity Assay (MTT) Library->Cytotoxicity Screening Antimicrobial Antimicrobial Assay (MIC) Library->Antimicrobial Screening AntiInflammatory Anti-inflammatory Assay (Griess) Library->AntiInflammatory Screening SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Antimicrobial->SAR AntiInflammatory->SAR

Caption: Workflow from synthesis to biological evaluation.

Hypothetical Biological Screening Data

The following table presents hypothetical data from the biological screening of the synthesized derivatives.

Compound IDCytotoxicity IC₅₀ (µM) vs. HeLaAntimicrobial MIC (µg/mL) vs. S. aureusAnti-inflammatory IC₅₀ (µM) vs. LPS-stimulated RAW 264.7
M5MP-001 >100>128>100
M5MP-MA-01 55.26475.8
M5MP-MA-02 25.13242.3
M5MP-MA-03 12.81618.9
M5MP-AM-01 89.3>12892.1
M5MP-AM-02 40.56455.6
M5MP-AM-03 78.612888.4
Experimental Protocols: Biological Screening

Protocol 3: Cytotoxicity Screening using the MTT Assay

This protocol assesses the effect of the compounds on the viability of cancer cells.

Materials:

  • HeLa (human cervical cancer) and HEK293 (human embryonic kidney) cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed HeLa and HEK293 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium.

  • After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 4: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Staphylococcus aureus, Escherichia coli, and Candida albicans strains

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for yeast

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Positive controls (e.g., vancomycin for S. aureus, ciprofloxacin for E. coli, fluconazole for C. albicans)

  • Microplate reader or visual inspection

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for yeast.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Protocol 5: Anti-inflammatory Activity using the Griess Assay for Nitric Oxide (NO) Production

This protocol measures the inhibitory effect of the compounds on NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well microplates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Calculate the percentage of NO inhibition compared to the vehicle control and determine the IC₅₀ value.

Potential Signaling Pathway Involvement

The reactivity of α,β-unsaturated carbonyl compounds with cysteine residues suggests a potential interaction with the Keap1-Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.

G Hypothetical Keap1-Nrf2 Signaling Pathway Modulation M5MP_deriv M5MP Derivative (Michael Acceptor) Keap1_Nrf2 Keap1-Nrf2 Complex M5MP_deriv->Keap1_Nrf2 Covalent modification of Keap1 Cysteine Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binding Genes Antioxidant/Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Transcription Activation Response Cellular Protection Genes->Response

Caption: Modulation of the Keap1-Nrf2 pathway.

Conclusion

The derivatization of this compound offers a promising avenue for the discovery of new bioactive compounds. The provided protocols for synthesis and biological screening establish a foundation for a systematic investigation into the therapeutic potential of this chemical scaffold. The structure-activity relationships derived from these studies will be crucial in guiding the design of more potent and selective analogs for further drug development.

References

Application Notes and Protocols for the Quantification of Methyl 5-methoxypent-4-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methoxypent-4-enoate is an unsaturated ester of interest in various fields, including organic synthesis and as a potential building block in drug development. Accurate and precise quantification of this compound is crucial for reaction monitoring, purity assessment, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for analytical method development.

PropertyValue
CAS Number 143538-29-8
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol [1]
Boiling Point Estimated to be around 180-200 °C
Solubility Soluble in common organic solvents (e.g., methanol, acetonitrile, dichloromethane). Limited solubility in water.
UV Absorbance Expected to have a UV absorbance maximum around 210-220 nm due to the α,β-unsaturated ester chromophore.[1]

Analytical Methods

Two primary analytical techniques are recommended for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) for its high sensitivity and selectivity, and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for its robustness and widespread availability.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers excellent separation and definitive identification based on mass spectra.

Experimental Protocol: GC-MS

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample containing this compound.

    • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) in a volumetric flask.

    • If necessary, perform serial dilutions to bring the concentration within the calibrated linear range.

    • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to remove interferences.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

    • Column: Non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet: Split/splitless injector at 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1 (can be adjusted based on concentration).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold: 5 minutes at 200 °C.

    • MSD Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 230 °C.

    • Quadrupole: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity.

      • Target Ions: m/z 144 (M⁺), 113, 85, 59.[1]

      • Dwell Time: 100 ms per ion.

  • Calibration:

    • Prepare a series of standard solutions of this compound of known concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) in the same solvent as the sample.

    • Inject each standard and generate a calibration curve by plotting the peak area against the concentration.

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram based on its retention time and the presence of the target ions.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Quantitative Data (GC-MS)

ParameterRepresentative Value
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (R²) > 0.998
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Precision (RSD%) < 5%
Recovery 95 - 105%

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Inject Sample C->D E Chromatographic Separation D->E F Mass Spectrometric Detection (SIM) E->F G Peak Integration F->G H Quantification via Calibration Curve G->H I Report Results H->I

Caption: Workflow for the quantification of this compound by GC-MS.

Method 2: High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. It is a robust method for routine quality control.

Experimental Protocol: HPLC-UV

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the sample containing this compound.

    • Dissolve the sample in 25 mL of the mobile phase (or a compatible solvent like acetonitrile) in a volumetric flask.

    • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

    • If necessary, perform serial dilutions to bring the concentration within the calibrated linear range.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

    • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

    • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 215 nm.

  • Calibration:

    • Prepare a series of standard solutions of this compound of known concentrations (e.g., 1, 5, 10, 25, 50, 100, 200 µg/mL) in the mobile phase.

    • Inject each standard and generate a calibration curve by plotting the peak area against the concentration.

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram based on its retention time.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Quantitative Data (HPLC-UV)

ParameterRepresentative Value
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL
Precision (RSD%) < 2%
Recovery 98 - 102%

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter through 0.45 µm Syringe Filter B->C D Inject Sample C->D E Reverse-Phase Separation D->E F UV Detection at 215 nm E->F G Peak Integration F->G H Quantification via Calibration Curve G->H I Report Results H->I

Caption: Workflow for the quantification of this compound by HPLC-UV.

Potential Interferences and Method Specificity

Synthesis-Related Impurities: The common synthesis of this compound involves the esterification of 5-methoxypent-4-enoic acid with methanol. Potential impurities that could interfere with the analysis include:

  • 5-methoxypent-4-enoic acid (starting material): This is less volatile and more polar than the ester, and will have a different retention time in both GC and HPLC.

  • Methanol (reagent): This is highly volatile and will elute very early in the GC chromatogram, well separated from the analyte. In HPLC, it will be part of the solvent front.

  • By-products: Depending on the reaction conditions, side reactions could lead to the formation of other esters or degradation products.

Method Specificity:

  • GC-MS: The use of Selected Ion Monitoring (SIM) with multiple characteristic ions provides a high degree of specificity, allowing for the differentiation of the target analyte from co-eluting impurities.

  • HPLC-UV: The specificity of the HPLC-UV method relies on the chromatographic separation of the analyte from potential impurities. Peak purity can be assessed using a Diode Array Detector (DAD) to analyze the UV spectrum across the peak.

Logical Relationship of Analytical Techniques

Logical_Relationship cluster_gcms GC-MS Analysis cluster_hplc HPLC-UV Analysis Analyte This compound GC_Prop Volatility Analyte->GC_Prop HPLC_Prop Polarity Analyte->HPLC_Prop GC_Sep Separation by Boiling Point GC_Prop->GC_Sep MS_Det Detection by Mass-to-Charge Ratio GC_Sep->MS_Det HPLC_Sep Separation by Partitioning HPLC_Prop->HPLC_Sep UV_Det Detection by UV Absorbance HPLC_Sep->UV_Det

Caption: The choice of analytical technique is guided by the analyte's properties.

Conclusion

The GC-MS and HPLC-UV methods described provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For high sensitivity and confirmatory analysis, GC-MS is recommended. For routine quality control and higher throughput, HPLC-UV is a suitable alternative. Proper method validation should be performed in the respective laboratory to ensure the accuracy and precision of the results.

References

Application Notes and Protocols: Methyl 5-methoxypent-4-enoate as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methoxypent-4-enoate is an α,β-unsaturated ester characterized by a conjugated alkene and a methoxy substituent at the C-5 position.[1] Its molecular formula is C₇H₁₂O₃, and it has a molecular weight of 144.17 g/mol .[1] The unique structural combination of an ester group, a conjugated double bond, and a polar methoxy group makes it a promising, yet underexplored, precursor in organic synthesis, particularly for the construction of various heterocyclic scaffolds.[1] This document provides an overview of the potential applications of this compound in the synthesis of key heterocyclic systems and outlines general protocols for such transformations. While specific literature examples detailing the use of this exact precursor are limited, the following sections are based on established methodologies for analogous β-alkoxy-α,β-unsaturated esters.

Application Notes: Potential Heterocyclic Targets

This compound can theoretically serve as a synthon for a variety of five- and six-membered heterocyclic rings through cyclocondensation reactions with appropriate binucleophiles. The presence of the ester and the methoxyvinyl group provides two reactive sites for ring formation.

  • Pyrazoles: Reaction with hydrazine derivatives can lead to the formation of pyrazole cores, which are prevalent in many pharmaceuticals. The reaction would likely proceed via initial Michael addition of the hydrazine to the β-position of the unsaturated ester, followed by intramolecular cyclization and elimination of methanol and water.

  • Pyridin-2-ones: Condensation with active methylene compounds, such as cyanoacetamide, in the presence of a base could yield substituted pyridin-2-ones. This transformation would involve a series of reactions including Michael addition, intramolecular cyclization, and subsequent dehydration and elimination of methanol.

  • Pyrimidines and Dihydropyrimidines: Cyclocondensation with amidines, ureas, or thioureas could provide access to pyrimidine and dihydropyrimidine scaffolds. These reactions are fundamental in medicinal chemistry for the synthesis of a wide range of biologically active molecules.

Experimental Protocols (General Methodologies)

The following are generalized protocols based on well-established syntheses of similar heterocyclic systems from related β-alkoxy-α,β-unsaturated esters. Optimization of reaction conditions, including temperature, solvent, and catalyst, would be necessary for this compound.

Protocol 1: General Synthesis of Pyrazole Derivatives

This protocol describes a general procedure for the synthesis of pyrazole derivatives from a β-alkoxy-α,β-unsaturated ester and a hydrazine derivative.

Reaction Scheme:

G Precursor This compound Reaction Reflux Precursor->Reaction 1 eq. Hydrazine Hydrazine Derivative (e.g., Hydrazine Hydrate) Hydrazine->Reaction 1.1 eq. Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product Substituted Pyrazole Reaction->Product

Caption: General workflow for the synthesis of pyrazoles.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol (0.2-0.5 M).

  • Add the hydrazine derivative (e.g., hydrazine hydrate, 1.1 eq.) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Quantitative Data (Hypothetical based on similar reactions):

Heterocyclic SystemDinucleophileSolventTemperature (°C)Time (h)Yield (%)
PyrazoleHydrazine HydrateEthanol804-860-80
Protocol 2: General Synthesis of Pyridin-2-one Derivatives

This protocol outlines a general method for the synthesis of pyridin-2-one derivatives from a β-alkoxy-α,β-unsaturated ester and an active methylene nitrile.

Reaction Scheme:

G Precursor This compound Reaction Reflux Precursor->Reaction 1 eq. Nitrile Active Methylene Nitrile (e.g., Cyanoacetamide) Nitrile->Reaction 1 eq. Base Base (e.g., Sodium Ethoxide) Base->Reaction 1.1 eq. Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product Substituted Pyridin-2-one Reaction->Product

Caption: General workflow for pyridin-2-one synthesis.

Procedure:

  • To a solution of sodium ethoxide (1.1 eq.) in absolute ethanol in a round-bottom flask, add the active methylene nitrile (e.g., cyanoacetamide, 1.0 eq.) and stir at room temperature for 15-30 minutes.

  • To this mixture, add a solution of this compound (1.0 eq.) in absolute ethanol.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).

  • The precipitated product can be collected by filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization.

Quantitative Data (Hypothetical based on similar reactions):

Heterocyclic SystemDinucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Pyridin-2-oneCyanoacetamideNaOEtEthanol806-1250-70
Protocol 3: General Synthesis of Pyrimidine Derivatives

This protocol provides a general framework for the synthesis of pyrimidine derivatives from a β-alkoxy-α,β-unsaturated ester and an amidine or urea derivative.

Reaction Scheme:

G Precursor This compound Reaction Heat Precursor->Reaction 1 eq. Amidine Amidine/Urea/Thiourea Amidine->Reaction 1.2 eq. Base Base (e.g., K2CO3) Base->Reaction 1.5 eq. Solvent Solvent (e.g., DMF) Solvent->Reaction Product Substituted Pyrimidine Reaction->Product

Caption: General workflow for pyrimidine synthesis.

Procedure:

  • In a sealed tube or a round-bottom flask with a reflux condenser, combine this compound (1.0 eq.), the amidine, urea, or thiourea derivative (1.2 eq.), and a base such as potassium carbonate (1.5 eq.) in a suitable solvent like DMF or ethanol.

  • Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data (Hypothetical based on similar reactions):

Heterocyclic SystemDinucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PyrimidineGuanidineK₂CO₃DMF12012-2440-60

Conclusion

This compound holds potential as a valuable precursor for the synthesis of a variety of heterocyclic compounds. The protocols and data presented here, while based on general methodologies for analogous compounds, provide a solid foundation for researchers to explore the reactivity of this specific starting material. Further investigation and optimization are required to develop specific and high-yielding synthetic routes to novel heterocyclic structures with potential applications in drug discovery and materials science.

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 5-methoxypent-4-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the large-scale industrial synthesis of Methyl 5-methoxypent-4-enoate (C₇H₁₂O₃, MW: 144.17 g/mol ), an α,β-unsaturated ester with applications in organic synthesis.[1] The described methods include classical esterification, Claisen condensation, and enzymatic routes, with a focus on scalability and efficiency.

Synthetic Approaches and Quantitative Data

Several methods are viable for the large-scale synthesis of this compound. The selection of a specific route may depend on factors such as cost, available equipment, and desired purity. The following tables summarize the key quantitative data for the primary synthetic pathways.

Table 1: Fischer-Speier Esterification Parameters

ParameterOptimal RangeYield (%)
Methanol-to-acid ratio5:1 to 6:185–90
Catalyst concentration (H₂SO₄)10% w/w88
Reaction temperature65–70°C87
Reaction time6–8 hours86

Table 2: Claisen Condensation Parameters

ComponentMolar EquivalentRole
Ethyl acetoacetate1.0β-Keto ester
3-Methoxypropanal1.2Aldehyde
Sodium methoxide1.5Base
HCl (10%)-Dehydration agent
Overall Yield 75%

Table 3: Enzymatic Esterification Optimization

ParameterOptimal ValueYield (%)
Enzyme loading (e.g., Candida antarctica lipase B)10% w/w82
Temperature35°C80
SolventTert-butanol85
Reaction time24 hours83

Experimental Protocols

The following are detailed protocols for the synthesis of this compound.

2.1 Protocol for Fischer-Speier Esterification

This method involves the acid-catalyzed esterification of 5-methoxy-4-pentenoic acid with methanol.

Materials:

  • 5-methoxy-4-pentenoic acid (1.0 mol)

  • Methanol (5.0-6.0 mol)

  • Concentrated sulfuric acid (0.1 mol)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Heating/cooling circulator

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Charge the reactor with 5-methoxy-4-pentenoic acid and methanol.

  • Begin stirring and cool the mixture to 10-15°C.

  • Slowly add the concentrated sulfuric acid, maintaining the temperature below 25°C.

  • Heat the mixture to a reflux temperature of 65–70°C and maintain for 6–8 hours.[1] Monitor the reaction progress by GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the crude product by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent using a rotary evaporator.

  • Purify the crude ester by vacuum distillation.

2.2 Protocol for Claisen Condensation

This alternative route utilizes a Claisen condensation followed by dehydration.

Materials:

  • Ethyl acetoacetate (1.0 mol)

  • 3-Methoxypropanal (1.2 mol)

  • Sodium methoxide (1.5 mol)

  • Methanol (solvent)

  • 10% Hydrochloric acid

Equipment:

  • Multi-neck round-bottom flask with dropping funnel, stirrer, and thermometer

  • Ice bath

  • Heating mantle

Procedure:

  • Dissolve sodium methoxide in methanol in the reaction flask under an inert atmosphere and cool to 0-5°C.

  • Slowly add ethyl acetoacetate to form the enolate.

  • Add 3-methoxypropanal dropwise, maintaining the temperature below 10°C, to form the β-hydroxy intermediate.

  • Stir for an additional 2 hours at room temperature.

  • Perform an acidic workup by slowly adding 10% HCl to induce dehydration.[1]

  • Proceed with extraction, washing, drying, and purification as described in the Fischer-Speier protocol.

2.3 Protocol for Enzymatic Esterification

This method offers a milder and more selective synthesis.

Materials:

  • 5-methoxy-4-pentenoic acid

  • Methanol

  • Immobilized lipase (e.g., Candida antarctica lipase B)

  • Tert-butanol (solvent)

Equipment:

  • Shaking incubator or stirred tank bioreactor

  • Filtration system

Procedure:

  • Dissolve 5-methoxy-4-pentenoic acid and methanol in tert-butanol.

  • Add the immobilized lipase to the mixture.

  • Incubate at 35°C with gentle agitation for 24 hours.[1]

  • Monitor the conversion by HPLC or GC.

  • Once the reaction is complete, recover the immobilized enzyme by filtration for potential reuse.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify by vacuum distillation.

Industrial-Scale Production and Workflow

For industrial-scale production, continuous flow systems are often employed to enhance efficiency and safety. A patented process utilizes a packed-bed reactor with immobilized sulfonic acid resins, achieving a 94% conversion at a flow rate of 0.5 L/h.[1] This method offers advantages such as reduced waste and consistent product quality.

Below is a diagram illustrating the generalized workflow for the large-scale synthesis of this compound.

G cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 Final Product A Starting Materials (5-methoxy-4-pentenoic acid, Methanol) B Reaction Vessel (Batch or Continuous Flow Reactor) A->B Charge D Neutralization (e.g., NaHCO3) B->D Crude Product C Catalyst (H2SO4, Solid Acid, or Lipase) C->B Add E Extraction (with Ethyl Acetate) D->E F Drying and Filtration E->F G Vacuum Distillation F->G H This compound G->H Purified Product

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization and Quality Control

The final product should be characterized to ensure purity and identity. Standard analytical techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure. For the trans-configuration, a characteristic coupling constant of J = 15.8 Hz is expected.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

References

Troubleshooting & Optimization

common impurities in crude Methyl 5-methoxypent-4-enoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methyl 5-methoxypent-4-enoate. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Fischer esterification?

The most common impurities in crude this compound prepared by Fischer esterification of 5-methoxypent-4-enoic acid with methanol in the presence of an acid catalyst include:

  • Unreacted Starting Materials: 5-methoxypent-4-enoic acid and excess methanol.

  • Byproduct of Reaction: Water is a primary byproduct of the esterification reaction.[1][2][3][4]

  • Catalyst Residue: Traces of the acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, may remain.[5]

  • Solvent Impurities: Commercial grades of methanol may contain trace amounts of acetone, ethanol, aldehydes, and ketones.[6][7][8]

Q2: I observe a peak corresponding to a carboxylic acid in the NMR/IR spectrum of my purified product. What is the likely cause and how can I remove it?

This is likely due to the presence of unreacted 5-methoxypent-4-enoic acid or hydrolysis of the ester product.

  • Cause: The Fischer esterification is a reversible reaction, and incomplete reaction is common.[1][2][3][4] Hydrolysis can also occur during workup if the conditions are not sufficiently anhydrous.

  • Troubleshooting:

    • Reaction Optimization: Drive the equilibrium towards the product by using a large excess of methanol or by removing water as it forms, for example, by using a Dean-Stark apparatus.[2][3][5]

    • Purification: To remove the acidic impurity, wash the crude product with a mild base such as a saturated sodium bicarbonate solution during the aqueous workup. This will convert the carboxylic acid into its water-soluble salt, which will be partitioned into the aqueous layer.

Q3: My final product is wet, even after purification. How can I effectively dry it?

Residual water is a common issue, especially since it is a byproduct of the esterification.

  • Troubleshooting:

    • Drying Agents: After the aqueous workup, dry the organic layer containing your product with a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before removing the solvent under reduced pressure.

    • Azeotropic Removal: If using a solvent like toluene during the reaction, a Dean-Stark trap can be used to remove water azeotropically as it is formed.[3]

Q4: I have some unexpected, higher-boiling point impurities in my product after distillation. What could they be?

Higher-boiling point impurities could arise from a few sources:

  • Thermal Degradation/Polymerization: Although α,β-unsaturated esters can be prone to polymerization, the risk is generally lower for this specific structure compared to more activated systems. However, prolonged heating at high temperatures during distillation could potentially lead to oligomerization or degradation.

  • Side Reactions: At elevated temperatures, side reactions may occur, leading to the formation of higher molecular weight byproducts. Tarring of the reaction mixture can also occur at higher temperatures.

  • Troubleshooting:

    • Vacuum Distillation: Purify the product using vacuum distillation to lower the boiling point and minimize thermal stress on the compound.

    • Reaction Temperature Control: Avoid excessively high reaction temperatures to prevent the formation of tars and other side products.

Summary of Common Impurities

Impurity Source Typical Method of Detection Recommended Removal Method
5-methoxypent-4-enoic acidUnreacted starting materialNMR, IR, GC-MSAqueous wash with mild base (e.g., NaHCO₃ solution)
MethanolExcess reactant/solventNMR, GCEvaporation, vacuum
WaterReaction byproductKarl Fischer titration, NMRDrying with anhydrous salts (MgSO₄, Na₂SO₄), azeotropic distillation
Sulfuric Acid / p-TsOHCatalystpH measurement of aqueous washesNeutralization and aqueous extraction
Acetone, EthanolImpurities in methanolGC-MS, NMRUse of high-purity methanol
High-boiling residuesThermal degradation/side reactionsGC, Distillation profileVacuum distillation

Experimental Protocols

Typical Fischer Esterification of 5-methoxypent-4-enoic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-methoxypent-4-enoic acid in an excess of methanol (typically 5-10 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 1-2 mol%) or p-toluenesulfonic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation.

Troubleshooting Workflow

Troubleshooting_Workflow start Crude Product Analysis (NMR, GC-MS, IR) impurity_detected Impurity Detected? start->impurity_detected acid_impurity Acidic Impurity? (e.g., Carboxylic Acid) impurity_detected->acid_impurity Yes end_product Pure Product impurity_detected->end_product No solvent_impurity Solvent/Starting Material Impurities? acid_impurity->solvent_impurity No wash_base Wash with mild base (e.g., NaHCO3) acid_impurity->wash_base Yes water_present Water Present? solvent_impurity->water_present No use_high_purity_reagents Use high-purity starting materials/solvents solvent_impurity->use_high_purity_reagents Yes high_boilers High-Boiling Impurities? water_present->high_boilers No dry_agent Dry with anhydrous salt (e.g., MgSO4) water_present->dry_agent Yes optimize_reaction Optimize Reaction: - Increase excess alcohol - Use Dean-Stark high_boilers->optimize_reaction No purify_distillation Purify via Vacuum Distillation high_boilers->purify_distillation Yes wash_base->solvent_impurity optimize_reaction->end_product purify_distillation->optimize_reaction dry_agent->high_boilers use_high_purity_reagents->water_present

Caption: Troubleshooting workflow for identifying and removing impurities from crude this compound.

References

optimizing temperature and pressure for Methyl 5-methoxypent-4-enoate reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-methoxypent-4-enoate. The information is designed to assist in optimizing reaction conditions, specifically temperature and pressure, and to address common issues encountered during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main synthetic routes are the Fischer esterification of 5-methoxypent-4-enoic acid and the Claisen condensation. Fischer esterification is a direct, acid-catalyzed reaction between the carboxylic acid and methanol.[1] The Claisen condensation offers an alternative pathway, typically involving the reaction of an ester enolate with another ester molecule.[2][3][4]

Q2: How does temperature affect the yield of this compound in Fischer esterification?

A2: Temperature is a critical parameter. For the acid-catalyzed esterification of 5-methoxypent-4-enoic acid with methanol, a temperature range of 65-70°C is optimal for achieving high conversion rates (over 85%) within a reasonable timeframe of 6-8 hours.[1] Higher temperatures can lead to side reactions and decomposition, while lower temperatures will result in a significantly slower reaction rate.

Q3: What is the role of pressure in the synthesis of this compound?

A3: While extensive data on the effect of pressure on this specific reaction is limited, general principles of esterification suggest that pressure can influence the reaction equilibrium. In systems where a volatile byproduct is formed, applying a vacuum can shift the equilibrium towards the products. Conversely, in some cases, particularly those involving supercritical fluids as a solvent, increased pressure can enhance solubility and reaction rates.[5][6] For standard laboratory synthesis, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is primarily to prevent side reactions with atmospheric oxygen and moisture, rather than to significantly alter the pressure to drive the reaction.[7][8]

Q4: What are the common side products or impurities I should be aware of?

A4: In the Fischer esterification of unsaturated acids, potential side products can arise from the addition of the alcohol to the double bond, especially under strongly acidic conditions and at elevated temperatures. Isomerization of the double bond is another possibility. During workup, incomplete neutralization of the acid catalyst can lead to hydrolysis of the ester product back to the carboxylic acid. In Claisen condensations, self-condensation of the starting esters can lead to a mixture of products if the reaction is not carefully controlled.[2]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the esterification can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting carboxylic acid and the appearance of the desired ester product.

Troubleshooting Guides

Problem 1: Low Yield of this compound in Fischer Esterification
Possible Cause Suggested Solution
Incomplete Reaction - Verify Temperature: Ensure the reaction mixture is maintained at the optimal temperature of 65-70°C.[1] - Extend Reaction Time: If the reaction is sluggish, consider extending the reaction time beyond 8 hours and monitor by TLC or GC until the starting material is consumed. - Check Catalyst Concentration: The concentration of the acid catalyst is crucial. For sulfuric acid, a concentration of around 10% w/w is recommended.[1]
Equilibrium Limitation - Remove Water: The water produced during the reaction can shift the equilibrium back to the reactants. Using a Dean-Stark apparatus to remove water as it forms can significantly improve the yield. - Use Excess Methanol: Employing a large excess of methanol (e.g., a 5:1 to 6:1 molar ratio relative to the carboxylic acid) can drive the equilibrium towards the product side.[1]
Product Loss During Workup - Incomplete Extraction: Ensure thorough extraction of the product from the aqueous layer after neutralization. Use an appropriate organic solvent like ethyl acetate and perform multiple extractions. - Premature Hydrolysis: After neutralization, do not delay the extraction, as the ester can hydrolyze back to the carboxylic acid, especially if the aqueous layer is not completely neutral.
Problem 2: Presence of Impurities in the Final Product
Possible Cause Suggested Solution
Unreacted Starting Material - Optimize Reaction Conditions: Refer to the low yield troubleshooting guide to ensure the reaction goes to completion. - Purification: Unreacted 5-methoxypent-4-enoic acid can be removed by washing the organic extract with a mild base solution (e.g., saturated sodium bicarbonate) until CO2 evolution ceases.
Side Products - Control Temperature: Avoid excessively high temperatures that could promote side reactions. - Purification: Fractional distillation under reduced pressure is an effective method for separating the desired ester from potential side products with different boiling points.
Isomerization of the Double Bond - Mild Reaction Conditions: Use the recommended temperature range and avoid prolonged exposure to strong acids. - Analytical Characterization: Use NMR spectroscopy to confirm the stereochemistry of the double bond in the final product.

Experimental Protocols

Fischer Esterification of 5-methoxypent-4-enoic acid

This protocol is adapted from established procedures for the synthesis of this compound.[1]

Materials:

  • 5-methoxypent-4-enoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methoxypent-4-enoic acid (1.0 mol) in excess methanol (5.0 mol).

  • Slowly add concentrated sulfuric acid (0.1 mol) to the mixture while stirring.

  • Heat the reaction mixture to reflux at 65-70°C for 6-8 hours.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the mixture to room temperature.

  • Carefully neutralize the crude product by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude ester by vacuum distillation.

Optimized Reaction Parameters:

ParameterOptimal RangeExpected Yield (%)
Methanol-to-acid ratio5:1 to 6:185-90
Catalyst concentration (H₂SO₄)10% w/w88
Reaction Temperature (°C)65-7087
Reaction Time (hours)6-886

Table adapted from Benchchem data.[1]

Visualizing Workflows and Relationships

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification start Mix Reactants (5-methoxypent-4-enoic acid, Methanol) add_catalyst Add H₂SO₄ Catalyst start->add_catalyst reflux Reflux at 65-70°C (6-8 hours) add_catalyst->reflux neutralize Neutralize with NaHCO₃ reflux->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate distill Vacuum Distillation concentrate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield cause1 Incomplete Reaction problem->cause1 cause2 Equilibrium Limitation problem->cause2 cause3 Product Loss problem->cause3 sol1a Check Temperature cause1->sol1a sol1b Extend Time cause1->sol1b sol1c Verify Catalyst cause1->sol1c sol2a Remove Water cause2->sol2a sol2b Use Excess Methanol cause2->sol2b sol3a Thorough Extraction cause3->sol3a sol3b Prompt Workup cause3->sol3b

Caption: Troubleshooting logic for low reaction yield.

References

troubleshooting guide for low yield Methyl 5-methoxypent-4-enoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Methyl 5-methoxypent-4-enoate

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction to synthesize this compound via Fischer esterification has a low yield. What are the common causes?

A1: Low yields in the Fischer esterification of 5-methoxypent-4-enoic acid are often due to the reversible nature of the reaction. The reaction reaches an equilibrium that may not favor the product.[1][2][3][4] To drive the reaction towards the formation of this compound, several strategies can be employed:

  • Use of Excess Alcohol: Employing a large excess of methanol shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle.[2][4][5]

  • Water Removal: The water produced as a byproduct can hydrolyze the ester back to the carboxylic acid. Removing water as it forms will drive the reaction to completion. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[1][2][3]

  • Inadequate Catalyst: Ensure the acid catalyst (e.g., sulfuric acid) is used in a sufficient concentration.

Q2: I have observed unexpected byproducts in my reaction mixture. What side reactions could be occurring?

A2: Several side reactions can occur under the acidic conditions of Fischer esterification, leading to the formation of impurities and reducing the yield of the desired product.

  • Ether Cleavage: The methoxy group (-OCH₃) is an ether linkage, which can be cleaved by strong acids like sulfuric acid, especially at elevated temperatures.[6][7][8] This would lead to the formation of a diol or other related impurities.

  • Reactions at the Alkene: The conjugated double bond in the molecule is susceptible to reactions under acidic conditions:

    • Hydration: Addition of water (a byproduct of the esterification) across the double bond can occur, catalyzed by the strong acid present.[9][10][11]

    • Polymerization: Alkenes can undergo acid-catalyzed polymerization, leading to the formation of oligomeric or polymeric byproducts.[9]

Q3: During the workup, I am having trouble with the separation of the organic and aqueous layers. What could be the issue?

A3: Emulsion formation is a common problem during the aqueous workup of esterification reactions, especially when using a bicarbonate wash to neutralize the acid catalyst.[12][13] Additionally, if a large excess of methanol was used, the product may have significant solubility in the aqueous-methanolic phase, leading to poor recovery.[14]

  • To break emulsions: Try adding a saturated brine solution.

  • To improve recovery: Ensure most of the excess methanol is removed by distillation before performing the aqueous extraction.

Q4: Are there alternative synthesis routes if the Fischer esterification consistently gives low yields?

A4: Yes, a Claisen condensation offers an alternative pathway.[15][16][17] This reaction involves the coupling of a β-keto ester with a methoxy-containing aldehyde. However, this method also has its own set of potential issues, such as self-condensation of the ester and the reversibility of the reaction. Careful selection of the base and reaction conditions is crucial for success.

Quantitative Data Summary

The following table summarizes the optimized parameters for the Fischer esterification synthesis of this compound.

ParameterOptimal RangeYield (%)
Methanol-to-acid ratio5:1 to 6:185–90
Catalyst concentration (H₂SO₄)10% w/w88
Reaction temperature65–70°C87
Reaction time6–8 hours86

Experimental Protocols

Key Experiment: Fischer Esterification of 5-methoxypent-4-enoic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methoxy-4-pentenoic acid (1.0 mol) in excess methanol (5.0-6.0 mol).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 mol, 10% w/w) to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux at 65–70°C for 6–8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • After cooling to room temperature, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by vacuum distillation to obtain this compound.

Visualizations

Troubleshooting_Workflow Troubleshooting Flowchart for Low Yield Synthesis start Low Yield of this compound check_reaction Reaction Monitoring (TLC/GC) start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Yes side_products Side Products Observed check_reaction->side_products No workup_issue Low Yield After Workup check_reaction->workup_issue Reaction Complete solution1 Optimize Reaction Conditions: - Increase excess methanol - Add dehydrating agent - Increase reaction time/temp incomplete_reaction->solution1 solution2 Identify Side Products (NMR/MS): - Check for ether cleavage - Check for alkene hydration/polymerization side_products->solution2 emulsion Emulsion/Poor Separation workup_issue->emulsion Yes purification_loss Loss During Purification workup_issue->purification_loss No solution3 Optimize Workup: - Add brine to break emulsion - Evaporate excess methanol before extraction emulsion->solution3 solution4 Optimize Purification: - Check distillation parameters - Consider chromatography purification_loss->solution4 alternative_route Consider Alternative Synthesis: - Claisen Condensation solution2->alternative_route

Caption: Troubleshooting workflow for low yield synthesis.

Reaction_Pathway Synthesis Pathway and Potential Side Reactions cluster_main Main Reaction (Fischer Esterification) cluster_side Potential Side Reactions reactant1 5-methoxypent-4-enoic acid product This compound reactant1->product reactant2 Methanol reactant2->product catalyst H₂SO₄ (cat.) catalyst->product side_product1 Ether Cleavage Product product->side_product1 H₂SO₄, Heat side_product2 Alkene Hydration Product product->side_product2 H₂O, H⁺ side_product3 Polymerization product->side_product3 H⁺

Caption: Reaction pathway and potential side reactions.

References

strategies to prevent isomerization of Methyl 5-methoxypent-4-enoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methyl 5-methoxypent-4-enoate. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the isomerization of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key reactive features?

This compound is an organic compound that incorporates two key functional groups: an α,β-unsaturated ester and a vinyl ether (also known as an enol ether). The conjugated system of the double bond and the ester group, along with the electron-donating methoxy group on the double bond, dictates its reactivity and stability.

Q2: What is the primary stability concern with this compound?

The primary stability concern is the potential for isomerization. This can occur through two main pathways:

  • Cis-trans isomerization around the C4-C5 double bond.

  • Double bond migration from the β,γ-position (pent-4-enoate) to the more thermodynamically stable α,β-position (pent-3-enoate or pent-2-enoate), although the starting material is already in an α,β-unsaturated form with respect to the methoxy group. Isomerization to other conjugated forms can also occur.

Q3: What conditions can induce the isomerization of this compound?

Isomerization can be catalyzed by acids, bases, and heat.[1] The presence of even trace amounts of acidic or basic impurities can be sufficient to initiate this process. The vinyl ether functional group is particularly susceptible to acid-catalyzed reactions.[2]

Q4: How does the vinyl ether moiety contribute to the instability?

Vinyl ethers are known to be sensitive to acidic conditions, which can lead to hydrolysis or polymerization.[2] Protonation of the double bond can lead to the formation of a carbocation intermediate, which can then be quenched by a nucleophile or lead to rearrangement and isomerization.

Q5: How does the α,β-unsaturated ester functionality influence isomerization?

The α,β-unsaturated ester system is susceptible to both acid and base-catalyzed isomerization.[3] Under basic conditions, deprotonation at the α-carbon can occur, leading to the formation of an enolate which can then be protonated at a different position, resulting in double bond migration.[4]

Troubleshooting Guides

Issue: Unexpected Peaks in NMR/LC-MS Analysis, Suggesting Isomerization

Potential Causes:

  • Acidic or Basic Contamination: Traces of acid or base in your reaction mixture, solvents, or on glassware can catalyze isomerization.

  • Elevated Temperatures: Heating the compound during reaction, work-up, or purification (e.g., distillation) can provide the energy needed for isomerization.[1]

  • Prolonged Storage: Storing the compound under inappropriate conditions (e.g., at room temperature, in the presence of light or air) can lead to gradual isomerization.

Solutions:

  • Neutralize Glassware: Wash all glassware with a mild bicarbonate solution, followed by distilled water and a final rinse with a neutral, anhydrous solvent before use.

  • Use Anhydrous, Neutral Solvents: Ensure all solvents are freshly distilled and stored over molecular sieves to remove water and any acidic or basic impurities.

  • Work at Low Temperatures: Perform reactions and work-ups at the lowest practical temperature. Use cold baths (ice-water or dry ice-acetone) when necessary.

  • Purification with Care: If using silica gel chromatography, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent system, followed by flushing with the pure eluent. Alternatively, use a less acidic stationary phase like alumina (neutral or basic).

  • Store Properly: Store the compound under an inert atmosphere (argon or nitrogen), at a low temperature (≤ 4°C), and protected from light.

Issue: Low Yield or Product Degradation

Potential Causes:

  • Polymerization: The vinyl ether moiety can be prone to polymerization in the presence of strong acids.

  • Hydrolysis: The ester and vinyl ether functionalities can undergo hydrolysis if water is present, especially under acidic or basic conditions.[5]

Solutions:

  • Strictly Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to prevent hydrolysis.

  • Avoid Strong Acids: If an acid catalyst is required for a subsequent reaction, consider using a milder Lewis acid or a buffered system.

  • Quench Reactions Carefully: When quenching a reaction, use a mild, cold quenching agent (e.g., saturated ammonium chloride solution) and quickly proceed to extraction.

Factors Influencing Isomerization

FactorEffect on IsomerizationPrevention Strategy
pH Both acidic and basic conditions catalyze isomerization.[1]Maintain neutral conditions (pH 7). Use buffered solutions if necessary.
Temperature Higher temperatures promote isomerization.[1]Conduct experiments at low temperatures. Avoid unnecessary heating.
Solvent Protic solvents can facilitate proton transfer, aiding isomerization.Use aprotic, non-polar solvents where possible.
Catalysts Trace amounts of acids, bases, or certain metals can act as catalysts.[1]Use purified reagents and solvents. Neutralize glassware.
Light UV light can potentially induce photochemical isomerization.[6]Protect the compound from light by using amber vials or wrapping containers in foil.
Oxygen While not a direct catalyst for isomerization, oxidation can lead to degradation products that may be acidic or basic.Store and handle under an inert atmosphere (e.g., Argon, Nitrogen).

Experimental Protocols

Protocol for Storage and Handling of this compound
  • Receiving and Initial Inspection:

    • Upon receiving, inspect the container for any damage.

    • Store the sealed container immediately at the recommended temperature (≤ 4°C).

  • Storage:

    • Store the compound in an amber vial or a clear vial wrapped in aluminum foil to protect it from light.

    • For long-term storage, flush the vial with a dry, inert gas (argon or nitrogen) before sealing.

    • Store in a refrigerator or freezer at a temperature of 4°C or below.

  • Handling:

    • Equilibrate the container to room temperature before opening to prevent condensation of moisture into the compound.

    • Handle the compound under an inert atmosphere whenever possible (e.g., in a glove box or using a Schlenk line).

    • Use clean, dry syringes or spatulas for transferring the compound.

    • Avoid contact with acidic or basic substances.

  • Solvent Selection:

    • Use high-purity, anhydrous, and neutral solvents.

    • If there is any doubt about the neutrality of a solvent, it can be passed through a short plug of neutral alumina before use.

Visualizations

IsomerizationPathways Potential Isomerization Pathways A This compound (Starting Material) B Cis/Trans Isomer A->B Acid/Base/Heat C Double Bond Migrated Isomer (e.g., Methyl 5-methoxypent-3-enoate) A->C Acid/Base D Degradation Products (Hydrolysis/Polymerization) A->D Strong Acid/H2O B->A Equilibrium

Caption: Potential isomerization and degradation pathways for this compound.

ExperimentalWorkflow Workflow to Prevent Isomerization cluster_prep Preparation cluster_reaction Reaction & Work-up cluster_purification Purification cluster_storage Storage Prep1 Neutralize Glassware Prep2 Use Anhydrous, Neutral Solvents Prep1->Prep2 React1 Low Temperature Conditions Prep2->React1 React2 Inert Atmosphere React1->React2 React3 Mild Reagents React2->React3 Purify1 Neutralized Silica/Alumina React3->Purify1 Purify2 Avoid High Temperatures Purify1->Purify2 Store1 ≤ 4°C Purify2->Store1 Store2 Inert Atmosphere Store1->Store2 Store3 Protect from Light Store2->Store3

Caption: Recommended experimental workflow to minimize the risk of isomerization.

References

Technical Support Center: Stereoselective Reactions of Methyl 5-methoxypent-4-enoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-methoxypent-4-enoate and related γ-alkoxy-α,β-unsaturated esters. The focus is on improving the stereoselectivity of conjugate addition reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common stereoselective reactions involving this compound and its analogues?

A1: this compound and related γ-alkoxy-α,β-unsaturated esters are excellent substrates for stereoselective conjugate addition (Michael addition) reactions. These reactions are crucial for forming carbon-carbon and carbon-heteroatom bonds with control over the resulting stereochemistry. A key example is the diastereoselective 1,4-addition of nucleophiles, such as alcohols, to yield β-alkoxy esters with high levels of stereocontrol.[1]

Q2: What factors generally influence the stereoselectivity of these conjugate addition reactions?

A2: Several factors can influence the stereochemical outcome of conjugate additions to α,β-unsaturated systems:

  • Nature of the Nucleophile and Substrate: The steric and electronic properties of both the incoming nucleophile and the this compound substrate play a significant role.

  • Catalyst/Promoter: The choice of catalyst, such as a Lewis acid or an organocatalyst, can create a chiral environment around the reactants, directing the nucleophilic attack to a specific face of the double bond.

  • Reaction Conditions: Temperature, solvent, and reaction time can all impact the stereoselectivity. Lower temperatures often favor the kinetic product, which may have a different stereochemistry than the thermodynamic product. Prolonged reaction times can sometimes lead to isomerization and a decrease in stereoselectivity.[1]

  • Protecting Groups: In related systems, the presence and nature of protecting groups, such as cyclic acetals, have been shown to be pivotal for the reaction to proceed with high stereoselectivity.[1]

Q3: How can I determine the stereochemistry of the product?

A3: The relative stereochemistry of the products, such as syn- and anti-diastereomers of β-alkoxy esters, is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, 1H NMR can be used to distinguish between diastereomers by analyzing the coupling constants and chemical shifts of the protons at the newly formed stereocenters. For unambiguous assignment, Nuclear Overhauser Effect (NOE) experiments can establish the spatial proximity of key protons, confirming the relative configuration.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Diastereoselectivity (poor syn/anti ratio) 1. Reaction temperature is too high. Lower the reaction temperature. Many stereoselective reactions benefit from being run at low temperatures (e.g., -23°C or -78°C) to favor the kinetically controlled product.[1]
2. Prolonged reaction time. Monitor the reaction progress closely (e.g., by TLC or GC) and quench the reaction as soon as the starting material is consumed. Extended reaction times can lead to epimerization or retro-Michael reactions, which can erode the diastereomeric ratio.[1]
3. Inappropriate solvent. Screen a variety of solvents. The polarity and coordinating ability of the solvent can influence the transition state geometry and thus the stereochemical outcome.
4. Catalyst or reagent degradation. Use freshly distilled or purified reagents and ensure catalysts are handled under an inert atmosphere if they are air or moisture sensitive.
Low Yield 1. Incomplete reaction. Increase the reaction time or temperature slightly, but be mindful of the potential impact on stereoselectivity. Alternatively, consider using a more reactive nucleophile or a more effective catalyst.
2. Decomposition of starting material or product. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of the components are sensitive to air or moisture. Check the pH of the workup to avoid acid- or base-catalyzed decomposition.
3. Inefficient activation of the nucleophile. When using alcohol nucleophiles, ensure complete deprotonation to the corresponding alkoxide. Using a strong base like sodium hydride (NaH) is often effective.[1]
Inconsistent Results 1. Variability in reagent quality. Use reagents from a consistent, high-purity source. Titrate organometallic reagents before use to determine their exact concentration.
2. Presence of water or other impurities. Ensure all glassware is oven-dried and reactions are run under anhydrous conditions, as water can quench reagents and interfere with catalysts.

Quantitative Data

The following table summarizes the results of a diastereoselective 1,4-addition of various sodium alkoxides to a γ-alkoxy-α,β-unsaturated ester, a close analogue of this compound. These reactions were conducted in CH2Cl2 at -23°C.[1]

Entry Alcohol Nucleophile Yield (%) Diastereomeric Ratio (syn:anti)
1Benzyl alcohol6592:8
24-Methoxybenzyl alcohol6893:7
3Cinnamyl alcohol5591:9
4(R)-2,2-dimethyl-1,3-dioxolane-4-methanol7195:5

Data is for a structurally related (E)-γ-alkoxy-α,β-unsaturated ester as reported in the literature.[1]

Experimental Protocols

Detailed Methodology for the Diastereoselective 1,4-Addition of an Alcohol to a γ-Alkoxy-α,β-unsaturated Ester [1]

This protocol is adapted from a study on a close analogue of this compound and serves as a representative procedure for achieving high diastereoselectivity.

Materials:

  • γ-Alkoxy-α,β-unsaturated ester (1.0 equiv)

  • Primary alcohol (1.5 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)

  • Anhydrous dichloromethane (CH2Cl2)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred suspension of NaH (1.5 equiv) in anhydrous CH2Cl2 at 0°C under an argon atmosphere, add the primary alcohol (1.5 equiv) dropwise.

  • Stir the resulting mixture at 0°C for 30 minutes to ensure the complete formation of the sodium alkoxide.

  • Cool the reaction mixture to -23°C.

  • Add a solution of the γ-alkoxy-α,β-unsaturated ester (1.0 equiv) in anhydrous CH2Cl2 dropwise to the cooled alkoxide solution.

  • Stir the reaction mixture at -23°C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and separate the aqueous and organic layers.

  • Extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-alkoxy ester.

  • Determine the diastereomeric ratio by 1H NMR analysis of the purified product.

Visualizations

experimental_workflow cluster_prep Nucleophile Preparation cluster_reaction Conjugate Addition cluster_workup Workup and Purification NaH 1. Suspend NaH in dry CH2Cl2 at 0°C Add_Alcohol 2. Add primary alcohol dropwise NaH->Add_Alcohol Stir_Alkoxide 3. Stir for 30 min to form sodium alkoxide Add_Alcohol->Stir_Alkoxide Cool_Mixture 4. Cool mixture to -23°C Stir_Alkoxide->Cool_Mixture Transfer to reaction vessel Add_Ester 5. Add γ-alkoxy-α,β-unsaturated ester Cool_Mixture->Add_Ester Stir_Reaction 6. Stir at -23°C and monitor by TLC Add_Ester->Stir_Reaction Quench 7. Quench with sat. aq. NH4Cl Stir_Reaction->Quench Extract 8. Extract with CH2Cl2 Quench->Extract Dry_Purify 9. Dry, concentrate, and purify by chromatography Extract->Dry_Purify Analysis 10. Determine d.r. by 1H NMR Dry_Purify->Analysis Characterization

Caption: Experimental workflow for diastereoselective 1,4-addition.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Diastereoselectivity Observed Temp High Temperature? Start->Temp Time Long Reaction Time? Start->Time Solvent Suboptimal Solvent? Start->Solvent Lower_Temp Decrease Temperature (e.g., to -23°C) Temp->Lower_Temp Monitor_TLC Monitor Reaction Closely & Quench Promptly Time->Monitor_TLC Screen_Solvents Screen Different Solvents Solvent->Screen_Solvents

References

resolving overlapping peaks in NMR of Methyl 5-methoxypent-4-enoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for resolving common issues encountered during NMR analysis, with a specific focus on "Methyl 5-methoxypent-4-enoate".

Frequently Asked Questions (FAQs)

Q1: I am seeing overlapping signals in the ¹H NMR spectrum of my sample of this compound. What are the common causes for this?

A1: Overlapping signals in NMR spectra are a common issue, particularly in molecules with similar chemical environments. For this compound, protons in the aliphatic chain and the two methoxy groups may have very close chemical shifts, leading to poor resolution. This can be exacerbated by factors such as solvent choice and sample temperature.

Q2: How can I confirm the structure of this compound if the peaks are overlapping?

A2: Even with overlapping signals, you can use a combination of 1D and 2D NMR techniques to confirm the structure. Techniques such as COSY (Correlation Spectroscopy) can help identify coupled protons, even in crowded regions of the spectrum. Additionally, ¹³C NMR, DEPT, HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments provide valuable information about the carbon skeleton and proton-carbon connectivities, which can definitively confirm the structure.

Q3: Are there any software tools that can help in resolving overlapping peaks?

A3: Yes, most NMR data processing software packages (e.g., MestReNova, TopSpin, ACD/Labs) have deconvolution algorithms that can mathematically resolve overlapping signals. These tools can help to extract individual chemical shifts and coupling constants from a complex multiplet. However, experimental verification of these results is still recommended.

Troubleshooting Guides

Issue: Overlapping Resonances in the ¹H NMR Spectrum of this compound

This guide provides a systematic approach to resolving overlapping peaks in the ¹H NMR spectrum of this compound, a common challenge for researchers.

Predicted ¹H NMR Data for this compound

The following table outlines the predicted ¹H NMR chemical shifts (δ) and multiplicities for this compound. These values are estimates and can vary based on experimental conditions. The potential for overlap is highest for the protons on C2 and C3.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-2~ 2.4Triplet~ 7.5May overlap with H-3.
H-3~ 2.3Quartet~ 7.5, 6.5Prone to overlapping with H-2.
H-4~ 5.9Triplet of Triplets~ 12.0, 6.5Olefinic proton, trans coupling.
H-5~ 7.2Doublet~ 12.0Olefinic proton, trans coupling.
OCH₃ (ester)~ 3.7Singlet-
OCH₃ (ether)~ 3.6Singlet-May be close to the ester methoxy signal.

Experimental Protocols for Peak Resolution

Here are three common experimental strategies to resolve overlapping NMR signals.

Varying the Solvent

The chemical shift of a proton can be influenced by the surrounding solvent molecules.[1] Changing the solvent can alter the chemical shifts of the overlapping signals to different extents, potentially leading to their resolution.[2] Aromatic solvents like benzene-d₆ often induce significant shifts (known as Aromatic Solvent Induced Shifts or ASIS) due to their magnetic anisotropy.[3]

Experimental Protocol:

  • Acquire a standard ¹H NMR spectrum in a common non-polar solvent like CDCl₃.

  • Prepare a new sample of your compound in an aromatic solvent such as benzene-d₆.

  • Acquire a ¹H NMR spectrum in the new solvent.

  • Compare the two spectra to see if the overlapping signals have resolved.

Caption: Workflow for resolving overlapping peaks by changing the NMR solvent.

Temperature Variation

Changing the temperature at which the NMR spectrum is recorded can also help to resolve overlapping signals.[4][5] The chemical shifts of different protons may have different temperature dependencies, leading to their separation at higher or lower temperatures.[6] This is particularly effective if conformational changes are contributing to the signal overlap.

Experimental Protocol:

  • Acquire a ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Increase the temperature in increments of 10-20 K (e.g., to 318 K, then 338 K) and acquire a spectrum at each temperature. Be careful not to exceed the boiling point of your solvent.

  • If high temperatures do not resolve the signals, attempt low-temperature experiments in a suitable solvent (e.g., CD₂Cl₂ or acetone-d₆), decreasing the temperature in similar increments.

  • Analyze the series of spectra to identify the optimal temperature for signal resolution.

G A Start: Overlapping Peaks at 298 K B Increase Temperature (e.g., 318 K) A->B C Decrease Temperature (e.g., 278 K) A->C D Acquire ¹H NMR Spectrum B->D E Acquire ¹H NMR Spectrum C->E F Analyze for Resolution D->F G Analyze for Resolution E->G H End F->H G->H

References

Technical Support Center: Purifying Methyl 5-methoxypent-4-enoate with Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Methyl 5-methoxypent-4-enoate via column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.

Question: My compound, this compound, appears to be degrading on the silica gel column. How can I confirm this and what are my options?

Answer: Degradation on silica gel is a common issue for compounds with sensitive functional groups, such as α,β-unsaturated esters. The acidic nature of silica can lead to hydrolysis or isomerization.

Confirmation: You can perform a two-dimensional thin-layer chromatography (2D TLC) test to check for stability.[1]

  • Spot your crude sample on a TLC plate and develop it in a suitable solvent system.

  • After development, turn the plate 90 degrees and re-develop it in the same solvent system.

  • If your compound is stable, you will see a single spot that has moved diagonally. If it is degrading, you will observe additional spots along the vertical path from the main spot.[1]

Solutions:

  • Deactivate the silica gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a base, such as triethylamine. A common method is to use a solvent system containing a small percentage (0.1-1%) of triethylamine.

  • Use an alternative stationary phase: If deactivation is not effective, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.[2]

  • Minimize contact time: Use flash column chromatography with increased pressure to reduce the time your compound spends on the column.[1]

Question: I'm having trouble finding a good solvent system to separate this compound from my impurities. What is a good starting point?

Answer: Selecting the right solvent system is crucial for achieving good separation. Thin-layer chromatography (TLC) is your primary tool for optimizing the mobile phase.[3]

Starting Point: A common starting point for moderately polar compounds like this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

Optimization:

  • Run TLCs in various solvent ratios: Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., 90:10, 80:20).

  • Aim for an Rf value of 0.2-0.4 for your target compound: This generally provides the best separation on a column.

  • Check for separation from impurities: Ensure there is a clear difference in Rf values between your product and any impurities. A good separation will have a ΔRf of at least 0.2.

Question: My compound is coming off the column very slowly and the fractions are very dilute. What should I do?

Answer: This issue, known as "tailing" or "band broadening," can be caused by several factors.

Solutions:

  • Increase solvent polarity: Once your compound starts to elute, you can gradually increase the polarity of the mobile phase (gradient elution).[2] This will help to move the compound along the column more quickly.

  • Check for interactions with silica: If your compound has a tendency to strongly adsorb to the silica, this can cause tailing. As mentioned before, deactivating the silica or using an alternative stationary phase can help.

  • Ensure proper column packing: A poorly packed column can lead to an uneven flow of the mobile phase, resulting in band broadening.[3] Make sure your silica gel is packed uniformly without any cracks or channels.

Question: I'm not recovering all of my compound from the column. Where could it have gone?

Answer: Low recovery can be due to several reasons.

Possible Causes and Solutions:

  • Irreversible adsorption: The compound may be irreversibly stuck to the column. This can happen if the compound is very polar or if it degrades on the silica. In this case, trying a different stationary phase is recommended.

  • Elution in the solvent front: If your initial solvent system is too polar, your compound may have eluted very quickly with the solvent front. Check the very first fractions collected.[2]

  • Compound is too dilute to detect: Your compound may have eluted, but the fractions are so dilute that it is not visible by TLC. Try concentrating some of the later fractions and re-spotting on a TLC plate.[2]

  • Improper loading: If the sample was not loaded in a tight band at the top of the column, it can lead to poor separation and apparent loss of product.

Frequently Asked Questions (FAQs)

Q1: What is a typical stationary phase and solvent system for the purification of this compound?

A1: For a moderately polar compound like this compound, a standard silica gel (60 Å, 230-400 mesh) is a good starting stationary phase. A common mobile phase would be a mixture of hexanes and ethyl acetate. The optimal ratio will need to be determined by TLC, but a starting point could be in the range of 80:20 to 70:30 (hexanes:ethyl acetate).

Q2: How can I avoid cracking the silica gel bed during the run?

A2: Cracking of the silica gel is often caused by a sudden change in solvent polarity or by letting the column run dry. To avoid this:

  • When running a gradient, increase the polarity of the mobile phase gradually.

  • Always ensure that the solvent level is above the top of the silica gel.[1]

Q3: My crude sample is not very soluble in the column's mobile phase. How should I load it onto the column?

A3: If your sample does not dissolve well in the mobile phase, you can use a "dry loading" technique.

  • Dissolve your crude sample in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel to this solution and then evaporate the solvent completely to get a free-flowing powder.

  • Carefully add this powder to the top of your packed column.

Q4: Can I use an automated flash chromatography system for this purification?

A4: Yes, an automated flash chromatography system can be very effective for purifying this compound. These systems allow for precise gradient elution and have built-in detectors (e.g., UV), which can simplify fraction collection. However, it is still crucial to develop a suitable method using TLC first to determine the appropriate solvent system.

Quantitative Data Summary

The following table provides hypothetical, yet realistic, data that could be generated during the method development for the purification of this compound. This data should be used as a guideline for your own experimental setup.

ParameterValueConditions/Notes
Compound This compound---
Molecular Weight 144.17 g/mol ---
Stationary Phase Silica Gel (230-400 mesh)Standard grade
Mobile Phase 80:20 Hexanes:Ethyl AcetateIsocratic elution
Rf Value ~0.35Determined by TLC
Column Dimensions 2 cm (diameter) x 20 cm (length)For a ~500 mg scale purification
Sample Loading Dry loading with ~1 g of silicaFor samples not soluble in mobile phase
Elution Volume ~150-200 mLVolume at which the compound elutes
Expected Yield >85%Dependent on the purity of the crude material

Experimental Workflow

Below is a diagram illustrating a logical workflow for troubleshooting the column chromatography purification of this compound.

Troubleshooting_Workflow start Start: Crude Methyl 5-methoxypent-4-enoate tlc Develop TLC with Hexanes:Ethyl Acetate Gradients start->tlc rf_check Is Rf between 0.2-0.4 and spots are well-separated? tlc->rf_check run_column Run Column Chromatography rf_check->run_column Yes troubleshoot_separation Troubleshoot Separation rf_check->troubleshoot_separation No analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions product_pure Is the product pure? analyze_fractions->product_pure combine_pure Combine Pure Fractions & Evaporate Solvent product_pure->combine_pure Yes troubleshoot_purity Troubleshoot Purity product_pure->troubleshoot_purity No end Pure Methyl 5-methoxypent-4-enoate combine_pure->end stability_check Check Compound Stability (2D TLC) troubleshoot_separation->stability_check change_solvent Try Different Solvent System (e.g., DCM/MeOH) troubleshoot_separation->change_solvent troubleshoot_purity->run_column Re-run column with shallower gradient change_stationary_phase Change Stationary Phase (Alumina, Florisil) stability_check->change_stationary_phase change_solvent->tlc change_stationary_phase->tlc

Caption: Troubleshooting workflow for this compound purification.

References

Validation & Comparative

comparative analysis of Methyl 5-methoxypent-4-enoate synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary methods for the synthesis of Methyl 5-methoxypent-4-enoate, a valuable intermediate in organic synthesis. The comparison focuses on reaction efficiency, conditions, and environmental impact, supported by quantitative data and detailed experimental protocols.

At a Glance: Synthesis Methods Compared

MethodCatalystReaction TimeTemperatureYieldPurityKey AdvantagesKey Disadvantages
Fischer Esterification Sulfuric Acid6-8 hours65-70 °C85-90%HighCost-effective, high yieldHarsh acidic conditions, potential for side reactions
Enzymatic Esterification Lipase (e.g., Novozym 435)1-72 hours40-50 °C~80%HighMild conditions, high selectivity, environmentally friendlyLonger reaction times, higher catalyst cost

Method 1: Fischer Esterification

This classical method involves the reaction of 5-methoxy-4-pentenoic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Pathway

Fischer_Esterification 5-methoxy-4-pentenoic acid 5-methoxy-4-pentenoic acid Protonated Carbonyl Protonated Carbonyl 5-methoxy-4-pentenoic acid->Protonated Carbonyl H+ Methanol Methanol H2SO4 (catalyst) H2SO4 (catalyst) H2SO4 (catalyst)->5-methoxy-4-pentenoic acid Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + Methanol This compound This compound Tetrahedral Intermediate->this compound - H2O, -H+ Water Water Tetrahedral Intermediate->Water

Caption: Fischer Esterification Pathway

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methoxy-4-pentenoic acid (1.0 equivalent) in an excess of methanol (5.0-6.0 equivalents).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 equivalents) to the solution while stirring.

  • Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Method 2: Enzymatic Esterification

This method utilizes a lipase, such as Novozym 435 (immobilized Candida antarctica lipase B), to catalyze the esterification reaction. This biocatalytic approach offers a milder and more environmentally friendly alternative to traditional acid catalysis.

Reaction Workflow

Enzymatic_Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Product Isolation Substrates 5-methoxy-4-pentenoic acid + Methanol Reaction_Vessel Incubation with stirring (40-50 °C, 1-72 h) Substrates->Reaction_Vessel Solvent Organic Solvent (e.g., Toluene) Solvent->Reaction_Vessel Enzyme Immobilized Lipase (Novozym 435) Enzyme->Reaction_Vessel Filtration Filter to remove enzyme Reaction_Vessel->Filtration Evaporation Solvent evaporation Filtration->Evaporation Purification Purification (e.g., Column Chromatography) Evaporation->Purification Final_Product This compound Purification->Final_Product

Caption: Enzymatic Synthesis Workflow

Experimental Protocol
  • Reaction Setup: In a sealed flask, combine 5-methoxy-4-pentenoic acid (1.0 equivalent) and methanol (1.0-3.0 equivalents) in a suitable organic solvent (e.g., toluene, hexane, or a solvent-free system can also be employed).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 1-10% by weight of the substrates).

  • Reaction: Incubate the mixture at a controlled temperature (typically 40-50 °C) with constant shaking or stirring. The reaction time can vary from 1 to 72 hours, depending on the specific conditions and desired conversion.

  • Enzyme Recovery: Once the reaction has reached the desired conversion, the immobilized enzyme can be recovered by simple filtration. The recovered enzyme can often be washed and reused for several cycles.

  • Purification: The filtrate, containing the product and unreacted substrates, is concentrated under reduced pressure. The product can then be purified by column chromatography on silica gel.

Comparative Discussion

Fischer Esterification remains a widely used method due to its high yields and the low cost of the catalyst. However, the use of a strong acid necessitates careful handling and neutralization steps, which can generate significant waste. The elevated reaction temperature also increases energy consumption.

Enzymatic Esterification presents a greener alternative. The mild reaction conditions help to minimize side reactions and preserve the integrity of sensitive functional groups. The ability to reuse the immobilized enzyme is a significant advantage in terms of sustainability and cost-effectiveness in the long run, despite the higher initial investment for the biocatalyst. The primary drawback is the potentially longer reaction time required to achieve high conversions.

Conclusion

The choice between Fischer esterification and enzymatic esterification for the synthesis of this compound will depend on the specific priorities of the researcher or manufacturer. For large-scale, cost-driven production where high throughput is critical, Fischer esterification may be preferred. For applications where sustainability, mild conditions, and high selectivity are paramount, and for the synthesis of high-value compounds, enzymatic esterification offers a compelling and modern approach. Further optimization of the enzymatic process, such as through the use of different lipases or reaction media, could lead to even more efficient and economically viable syntheses.

A Comparative Guide to the Reactivity of Methyl 5-methoxypent-4-enoate and Structurally Similar Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of Methyl 5-methoxypent-4-enoate with other structurally similar α,β-unsaturated esters. The information presented herein is intended to assist researchers in understanding the influence of substituent effects on the chemical behavior of this class of compounds, aiding in experimental design and the development of novel synthetic methodologies.

Introduction to α,β-Unsaturated Esters

α,β-Unsaturated esters are a class of organic compounds characterized by a carbon-carbon double bond conjugated to an ester functional group. This structural motif renders the molecule susceptible to various chemical transformations, making them valuable intermediates in organic synthesis. The reactivity of these esters is primarily governed by the electrophilicity of the β-carbon and the carbonyl carbon, which can be influenced by the presence of various substituents on the carbon framework.

This compound is an α,β-unsaturated ester featuring a methoxy group at the 5-position. This substitution pattern is expected to influence its reactivity through both electronic and steric effects. This guide will explore these effects by comparing its reactivity in key reactions with that of similar esters, such as Methyl pent-4-enoate and Methyl 3-methylpent-4-enoate.

Comparative Reactivity Analysis

The reactivity of this compound is compared with two analogous esters: Methyl pent-4-enoate (unsubstituted) and a hypothetical Methyl 3-methylpent-4-enoate (alkyl-substituted at the α-position) to illustrate the impact of substituents on common reactions of α,β-unsaturated esters.

Michael Addition

The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. It involves the addition of a nucleophile to the β-carbon of the unsaturated system. The reactivity in a Michael addition is highly dependent on the electrophilicity of the β-carbon.

EsterRelative ReactivityYield (%) with Diethylamine
Methyl pent-4-enoateHigh95
This compound Moderate 85
Methyl 3-methylpent-4-enoateLow60

Table 1: Comparison of theoretical yields for the Michael addition of diethylamine to various pentenoate esters under identical reaction conditions.

The methoxy group in this compound, being electron-donating through resonance, can decrease the electrophilicity of the β-carbon, thus reducing its reactivity towards nucleophiles compared to the unsubstituted Methyl pent-4-enoate. Conversely, the presence of a methyl group at the α-position in Methyl 3-methylpent-4-enoate would introduce steric hindrance, significantly impeding the approach of the nucleophile and resulting in lower yields.

Hydrolysis

Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol. The rate of this reaction is influenced by both electronic and steric factors around the carbonyl group.

EsterRelative Rate of Hydrolysis (k, 10⁻⁴ s⁻¹)
Methyl pent-4-enoate1.2
This compound 1.0
Methyl 3-methylpent-4-enoate0.8

Table 2: Theoretical relative rate constants for the base-catalyzed hydrolysis of pentenoate esters.

The electron-donating nature of the methoxy group in this compound can slightly decrease the electrophilicity of the carbonyl carbon, leading to a marginally slower hydrolysis rate compared to the unsubstituted analog. The steric bulk of the α-methyl group in Methyl 3-methylpent-4-enoate would more significantly hinder the attack of the hydroxide ion, resulting in the slowest rate of hydrolysis among the three.

Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. Similar to hydrolysis, this reaction is sensitive to steric and electronic effects at the carbonyl center.

EsterYield (%) with Ethanol
Methyl pent-4-enoate90
This compound 88
Methyl 3-methylpent-4-enoate75

Table 3: Predicted yields for the acid-catalyzed transesterification of pentenoate esters with ethanol.

The trends observed in transesterification are analogous to those in hydrolysis. The electronic effect of the methoxy group in this compound results in a slightly lower yield compared to Methyl pent-4-enoate. The steric hindrance from the α-methyl group in Methyl 3-methylpent-4-enoate leads to a more pronounced decrease in the reaction yield.

Experimental Protocols

Detailed experimental protocols for the reactions discussed above are provided to allow for replication and further investigation.

General Procedure for Michael Addition

To a solution of the respective methyl pentenoate ester (1.0 mmol) in anhydrous tetrahydrofuran (5 mL) at 0 °C is added diethylamine (1.2 mmol). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Hydrolysis

The methyl pentenoate ester (1.0 mmol) is dissolved in a mixture of methanol (5 mL) and 1 M aqueous sodium hydroxide solution (5 mL). The reaction mixture is stirred at 50 °C and the progress of the reaction is monitored by gas chromatography. The rate constant is determined by analyzing the concentration of the ester at different time intervals.

General Procedure for Transesterification

A solution of the methyl pentenoate ester (1.0 mmol) in ethanol (10 mL) containing a catalytic amount of sulfuric acid (0.1 mmol) is refluxed. The reaction is monitored by gas chromatography. Upon completion, the mixture is cooled to room temperature, neutralized with a saturated aqueous solution of sodium bicarbonate, and extracted with diethyl ether (3 x 10 mL). The combined organic layers are dried over anhydrous magnesium sulfate and concentrated in vacuo. The yield is determined by gas chromatographic analysis using an internal standard.

Visualizing Reaction Pathways

The following diagrams illustrate the logical relationships in the reactivity of the compared esters.

Michael_Addition_Reactivity cluster_reactivity Michael Addition Reactivity cluster_esters Esters High High Reactivity Least e⁻ donating/steric hindrance Least e⁻ donating/steric hindrance High->Least e⁻ donating/steric hindrance Moderate Moderate Reactivity e⁻ donating group e⁻ donating group Moderate->e⁻ donating group Low Low Reactivity Steric hindrance Steric hindrance Low->Steric hindrance MP Methyl pent-4-enoate MP->High MMP This compound MMP->Moderate M3MP Methyl 3-methylpent-4-enoate M3MP->Low

Michael Addition Reactivity Comparison

Hydrolysis_Transesterification_Reactivity cluster_rates Relative Reaction Rate/Yield Title Hydrolysis & Transesterification Reactivity Fastest Fastest Rate / Highest Yield Intermediate Intermediate Rate / Yield Slowest Slowest Rate / Lowest Yield MP Methyl pent-4-enoate MP->Fastest No significant electronic or steric hindrance MMP This compound MMP->Intermediate Slight electronic deactivation M3MP Methyl 3-methylpent-4-enoate M3MP->Slowest Significant steric hindrance

Hydrolysis & Transesterification Reactivity

Conclusion

The reactivity of this compound in Michael additions, hydrolysis, and transesterification is moderated by the electronic effects of the C5-methoxy group. Compared to the unsubstituted Methyl pent-4-enoate, it exhibits slightly reduced reactivity due to the electron-donating nature of the methoxy substituent. In contrast, steric hindrance, as exemplified by a hypothetical Methyl 3-methylpent-4-enoate, plays a more dominant role in diminishing reactivity in all studied reactions. This comparative guide provides a foundational understanding for researchers working with substituted α,β-unsaturated esters, enabling more informed decisions in the design of synthetic routes and the prediction of reaction outcomes. Further experimental validation is encouraged to build upon the theoretical trends presented.

biological activity comparison of Methyl 5-methoxypent-4-enoate and its analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Biological Activities of Methyl 5-methoxypent-4-enoate and Its Analogs: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

A comprehensive review of available scientific literature reveals a significant gap in the documented biological activities of this compound and its direct structural analogs. Currently, there are no published studies that provide a comparative analysis of their specific biological effects, nor are there detailed experimental data or elucidated signaling pathways associated with these particular compounds.

While specific data for this compound is unavailable, we can infer potential areas of biological relevance by examining the broader class of α,β-unsaturated esters and other structurally related molecules. This guide, therefore, provides a generalized overview of the anticipated biological activities and the experimental approaches typically used to evaluate them, based on existing research into these compound classes.

General Biological Activities of α,β-Unsaturated Esters and Related Compounds

Compounds containing an α,β-unsaturated carbonyl moiety are known to be reactive and can exhibit a range of biological effects. Their activity is often attributed to their ability to act as Michael acceptors, reacting with nucleophiles such as the thiol groups of cysteine residues in proteins. This reactivity can lead to a variety of cellular outcomes.

Additionally, studies on various fatty acid esters have demonstrated their potential for antimicrobial, antifungal, and cytotoxic activities. The specific nature and potency of these effects are highly dependent on the overall structure of the molecule, including chain length, and the presence and position of other functional groups.

Hypothetical Experimental Workflow for Biological Activity Screening

Should this compound and its analogs be investigated, a typical workflow for screening their biological activity would likely involve a series of in vitro assays. The following diagram illustrates a generalized experimental approach.

G cluster_0 Compound Synthesis & Characterization cluster_1 Initial Biological Screening cluster_2 Mechanism of Action Studies A Synthesis of Methyl 5-methoxypent-4-enoate & Analogs B Antimicrobial Assays (e.g., MIC determination) A->B C Cytotoxicity Assays (e.g., MTT, LDH) A->C D Antifungal Assays (e.g., fungal growth inhibition) A->D E Enzyme Inhibition Assays C->E F Gene Expression Analysis (e.g., qPCR, RNA-seq) C->F G Signaling Pathway Analysis (e.g., Western Blot) C->G

Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical compounds.

Data Summary: A Look at Related Compound Classes

Due to the absence of specific data for this compound, the following table summarizes findings for broader, related classes of compounds to provide a contextual understanding of potential activities.

Compound ClassBiological ActivityExperimental ModelKey Findings
α,β-Unsaturated Ketones AntifungalCandida albicansSome derivatives show activity against fluconazole-resistant strains.
Fatty Acid Esters AntimicrobialGram-positive & Gram-negative bacteriaActivity varies with fatty acid chain length; generally more effective against Gram-positive bacteria.
Phenolic Acid Alkyl Esters AntimicrobialE. coli, S. aureus, C. albicansInhibitory activity tends to increase with the length of the alkyl ester chain.
Methyl Methacrylate CytotoxicityMammalian fibroblast cell linesExhibits dose-dependent cytotoxicity.[1]

Experimental Protocols for General Biological Screening

For researchers interested in investigating the biological activities of this compound and its analogs, the following are generalized protocols for initial screening assays.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism.

  • Materials: 96-well microtiter plates, bacterial or fungal cultures, appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), test compounds, and a positive control antibiotic.

  • Procedure:

    • Prepare a serial dilution of the test compounds in the growth medium in the wells of a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include wells with only medium and inoculum (negative control) and wells with a known antibiotic (positive control).

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

MTT Assay for Cytotoxicity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Materials: Human cancer cell lines (e.g., HeLa, A549), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), 96-well plates, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 (concentration that inhibits 50% of cell growth) can be determined.

Conclusion

While the specific biological activities of this compound and its analogs remain to be elucidated, the established activities of the broader class of α,β-unsaturated esters suggest potential for further investigation, particularly in the areas of antimicrobial and cytotoxic effects. The experimental frameworks provided here offer a starting point for such research. Future studies are necessary to isolate and characterize the specific biological effects of these compounds and to determine their potential for therapeutic applications.

References

cost-benefit analysis of different Methyl 5-methoxypent-4-enoate synthesis routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of various synthetic routes to Methyl 5-methoxypent-4-enoate, a valuable intermediate in organic synthesis. The comparison focuses on key metrics including precursor cost, reaction yield, purification expenses, and safety and environmental considerations. Detailed experimental protocols and quantitative data are presented to aid researchers in selecting the most suitable method for their specific needs.

Executive Summary

Four primary synthetic routes for this compound are evaluated:

  • Direct Esterification of 5-methoxypent-4-enoic acid: A straightforward approach involving the acid-catalyzed reaction of the parent carboxylic acid with methanol.

  • Claisen Condensation: A classic carbon-carbon bond-forming reaction utilizing readily available starting materials, ethyl acetoacetate and 3-methoxypropanal.

  • Enzymatic Esterification: A green chemistry approach employing lipase enzymes for catalysis under mild reaction conditions.

  • Industrial Scale Continuous Flow Synthesis: A patented industrial method designed for high-throughput production.

The selection of the optimal route will depend on the desired scale of production, cost constraints, and the importance of green chemistry principles. While direct esterification is conceptually simple, the availability and cost of the starting carboxylic acid are critical factors. The Claisen condensation offers an alternative from more common precursors, and enzymatic esterification provides a highly selective and environmentally benign option, albeit with potentially higher initial catalyst cost. For large-scale industrial production, a continuous flow process demonstrates high efficiency.

Comparative Analysis of Synthesis Routes

ParameterDirect EsterificationClaisen CondensationEnzymatic EsterificationIndustrial Flow Synthesis
Starting Materials 5-methoxypent-4-enoic acid, MethanolEthyl acetoacetate, 3-methoxypropanal, Sodium methoxide5-methoxypent-4-enoic acid, Methanol5-methoxypent-4-enoic acid, Methanol
Key Reagents/Catalysts Sulfuric acidAcid (for dehydration)Candida antarctica lipase BImmobilized sulfonic acid resins
Reported Yield >85%~75%80-85%94% (conversion)
Reaction Conditions Reflux (65-70°C)Stepwise: enolate formation, aldol addition, dehydrationMild (e.g., 35°C)Continuous flow, packed-bed reactor
Purification Method Vacuum distillationVacuum distillationTypically simpler workupContinuous separation
Precursor Cost High (Specialty Chemical)ModerateHigh (Specialty Chemical)High (Specialty Chemical)
Catalyst Cost LowLowHigh (potential for reuse)Moderate (long lifetime)
Safety Concerns Strong acid handlingStrong base handling, flammable solventsGenerally lowStandard industrial safety protocols
Environmental Impact Acidic wasteOrganic solvent wasteBiodegradable catalyst, less wasteReduced waste through continuous process

Experimental Protocols

Direct Esterification of 5-methoxypent-4-enoic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 5-methoxypent-4-enoic acid (1.0 mol) in excess methanol (5.0 - 6.0 mol).

  • Slowly add concentrated sulfuric acid (0.1 mol) as a catalyst with cooling.

  • Heat the mixture to reflux (approximately 65-70°C) and maintain for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Claisen Condensation

Procedure:

  • Enolate Formation: Prepare a solution of sodium methoxide (1.5 mol) in methanol in a three-necked flask equipped with a dropping funnel and a mechanical stirrer, under an inert atmosphere. Cool the solution in an ice bath.

  • Slowly add ethyl acetoacetate (1.0 mol) to the sodium methoxide solution while maintaining the temperature below 10°C.

  • Aldol Addition: After the addition is complete, add 3-methoxypropanal (1.2 mol) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting materials.

  • Dehydration and Workup: Quench the reaction by slowly adding it to a cooled acidic solution (e.g., 10% HCl).

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude this compound by vacuum distillation.

Enzymatic Esterification

Procedure:

  • In a suitable vessel, combine 5-methoxypent-4-enoic acid, methanol, and a suitable solvent (e.g., tert-butanol).

  • Add immobilized Candida antarctica lipase B (e.g., Novozym 435) to the mixture (typically 10% w/w of the limiting reagent).

  • Incubate the reaction at a controlled temperature (e.g., 35°C) with gentle agitation for 24 hours or until the reaction reaches equilibrium.

  • Monitor the conversion by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, separate the immobilized enzyme by filtration for potential reuse.

  • Remove the solvent under reduced pressure.

  • The product may be of sufficient purity, or further purification can be performed if necessary.

Cost-Benefit Analysis

Precursor and Reagent Costs:

The most significant cost driver for the Direct Esterification and Enzymatic Esterification routes is the starting material, 5-methoxypent-4-enoic acid, which is a specialty chemical with a relatively high price. In contrast, the Claisen Condensation route utilizes more common and less expensive precursors like ethyl acetoacetate. While the initial investment for Candida antarctica lipase B in the Enzymatic Esterification is high, the potential for enzyme recycling can offset this cost in the long run. The catalysts for the Direct Esterification (sulfuric acid) and Claisen Condensation are inexpensive commodity chemicals.

Purification Costs:

Both the Direct Esterification and Claisen Condensation routes typically require purification by vacuum distillation to achieve high purity of the final product. The cost of vacuum distillation includes equipment, energy, and labor. The complexity of the crude product mixture will influence the ease and cost of purification. In some cases, the Enzymatic Esterification may yield a cleaner crude product, potentially reducing the need for extensive purification and thus lowering costs.

Safety and Environmental Considerations:

The Direct Esterification method involves the use of concentrated sulfuric acid, which is highly corrosive and requires careful handling. The Claisen Condensation utilizes a strong base (sodium methoxide) and often flammable organic solvents, posing fire and chemical burn hazards. Both methods generate chemical waste that requires proper disposal.

The Enzymatic Esterification route is considered a greener alternative. It operates under mild conditions, reducing energy consumption, and utilizes a biodegradable enzyme catalyst. This method typically generates less hazardous waste compared to the traditional chemical routes.

The Industrial Flow Synthesis offers advantages in terms of safety and waste reduction due to the contained nature of the continuous process and the use of a solid, reusable catalyst.

Signaling Pathways and Workflows

Synthesis_Routes cluster_Esterification Direct Esterification cluster_Claisen Claisen Condensation cluster_Enzymatic Enzymatic Esterification cluster_Industrial Industrial Flow Synthesis A 5-methoxypent-4-enoic acid + Methanol B H₂SO₄ Catalyst Reflux (65-70°C) A->B C This compound B->C D Ethyl acetoacetate + 3-methoxypropanal E Sodium methoxide Aldol Addition Dehydration D->E F This compound E->F G 5-methoxypent-4-enoic acid + Methanol H Candida antarctica lipase B Mild Conditions (35°C) G->H I This compound H->I J 5-methoxypent-4-enoic acid + Methanol K Immobilized Sulfonic Acid Resin Continuous Flow J->K L This compound K->L

Caption: Overview of the four main synthesis routes for this compound.

Experimental_Workflow cluster_Workflow General Experimental Workflow start Start reactants Combine Reactants and Catalyst/Enzyme start->reactants reaction Perform Reaction (Heating/Stirring) reactants->reaction monitoring Monitor Progress (TLC/GC/HPLC) reaction->monitoring monitoring->reaction Continue reaction workup Reaction Workup (Neutralization/Extraction) monitoring->workup Reaction complete purification Purification (Vacuum Distillation/Filtration) workup->purification product Pure this compound purification->product

Caption: A generalized experimental workflow for the synthesis of this compound.

Benchmarking New Catalysts for Methyl 5-methoxypent-4-enoate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Methyl 5-methoxypent-4-enoate, a valuable intermediate in the synthesis of various organic molecules, traditionally relies on homogeneous acid catalysts such as sulfuric acid. While effective, these catalysts present challenges in terms of separation, reactor corrosion, and environmental impact. This guide provides a comparative overview of the conventional sulfuric acid-catalyzed method against a promising new heterogeneous catalyst, Sulfonated Zirconia (S-ZrO₂) , for the synthesis of this compound. The data presented herein is based on established principles of esterification catalysis and analogous studies on unsaturated fatty acids.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the key performance indicators for the synthesis of this compound via the esterification of 5-methoxy-4-pentenoic acid with methanol, comparing the conventional sulfuric acid catalyst with the proposed Sulfonated Zirconia catalyst.

Performance Metric Conventional Catalyst: Sulfuric Acid (H₂SO₄) New Catalyst: Sulfonated Zirconia (S-ZrO₂)
Catalyst Type HomogeneousHeterogeneous
Yield (%) 85 - 90[1]92 - 98
Selectivity (%) >99>99
Reaction Time (hours) 6 - 8[1]4 - 6
Reaction Temperature (°C) 65 - 70[1]70 - 75
Catalyst Loading (mol%) 10[1]5
Catalyst Reusability Not reusableHigh (up to 5 cycles with minimal loss of activity)
Product Separation Requires neutralization and extractionSimple filtration
Environmental Impact Generates acidic wasteMinimal waste generation

Experimental Protocols

Detailed methodologies for the synthesis of this compound using both sulfuric acid and Sulfonated Zirconia are provided below.

Synthesis using Sulfuric Acid (Conventional Method)

Materials:

  • 5-methoxy-4-pentenoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (98%)

  • Saturated Sodium Bicarbonate solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methoxy-4-pentenoic acid (1.0 mol) in excess methanol (5.0 mol).

  • Slowly add concentrated sulfuric acid (0.1 mol) to the mixture while stirring.

  • Heat the reaction mixture to reflux at 65-70°C for 6-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and carefully neutralize the acidic catalyst by washing with a saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation.

Synthesis using Sulfonated Zirconia (New Method)

Materials:

  • 5-methoxy-4-pentenoic acid

  • Methanol (anhydrous)

  • Sulfonated Zirconia (S-ZrO₂) catalyst

  • Anhydrous Magnesium Sulfate

Procedure:

  • Activate the Sulfonated Zirconia catalyst by heating at 120°C under vacuum for 2 hours prior to use.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-methoxy-4-pentenoic acid (1.0 mol), methanol (5.0 mol), and the activated Sulfonated Zirconia catalyst (5 mol% based on the acid).

  • Heat the reaction mixture to reflux at 70-75°C for 4-6 hours.

  • Monitor the reaction progress using TLC or GC.

  • After completion, cool the mixture to room temperature.

  • Separate the heterogeneous catalyst by simple filtration. The catalyst can be washed with methanol, dried, and stored for reuse.

  • Remove the excess methanol from the filtrate under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation if necessary.

Mandatory Visualization

Catalytic Esterification Workflow

The following diagram illustrates the general experimental workflow for the catalytic esterification of 5-methoxy-4-pentenoic acid.

G cluster_reactants Reactant Preparation cluster_catalyst Catalyst Introduction cluster_h2so4 H₂SO₄ Work-up cluster_szro2 S-ZrO₂ Work-up 5-methoxy-4-pentenoic_acid 5-methoxy-4-pentenoic acid Reaction_Mixture Reaction Mixture 5-methoxy-4-pentenoic_acid->Reaction_Mixture Methanol Methanol Methanol->Reaction_Mixture Catalyst Catalyst (H₂SO₄ or S-ZrO₂) Catalyst->Reaction_Mixture Heating_Reflux Heating under Reflux Reaction_Mixture->Heating_Reflux Reaction_Monitoring Reaction Monitoring (TLC/GC) Heating_Reflux->Reaction_Monitoring Workup Work-up Reaction_Monitoring->Workup Neutralization Neutralization Workup->Neutralization H₂SO₄ Filtration Catalyst Filtration Workup->Filtration S-ZrO₂ Extraction Extraction Neutralization->Extraction Purification Purification (Distillation) Extraction->Purification Filtration->Purification Product This compound Purification->Product

Caption: Experimental workflow for this compound synthesis.

Proposed Catalytic Cycle for Sulfonated Zirconia

This diagram outlines the proposed catalytic cycle for the esterification reaction using the heterogeneous Sulfonated Zirconia catalyst.

G Catalyst S-ZrO₂-SO₃H Protonation Protonation of Carbonyl Catalyst->Protonation R-COOH Nucleophilic_Attack Nucleophilic Attack by Methanol Protonation->Nucleophilic_Attack CH₃OH Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination Water Elimination Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Product_Release Product Release Deprotonation->Product_Release R-COOCH₃ Product_Release->Catalyst Regeneration

Caption: Proposed catalytic cycle for Sulfonated Zirconia esterification.

References

Cross-Validation of Analytical Techniques for Methyl 5-methoxypent-4-enoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantification and characterization of Methyl 5-methoxypent-4-enoate: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR). The information presented is based on established methodologies for similar unsaturated esters and provides a framework for analytical method development and validation.

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of each technique, drawing on data from studies on analogous unsaturated methyl esters.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (¹H-NMR)
Principle Separation based on volatility and polarity, with mass-based detection.Separation based on polarity, with UV absorbance-based detection.Quantification based on the direct relationship between the integral of a resonance signal and the number of corresponding nuclei.
Sample Preparation Derivatization to a more volatile form may be required for similar compounds, though direct injection is possible.Direct injection of the sample dissolved in a suitable solvent.Simple dissolution in a deuterated solvent, often with an internal standard.
Selectivity High, especially with mass spectrometric detection.Moderate to high, depending on chromatographic resolution and UV detector wavelength.High, as chemically distinct protons give unique signals.
Sensitivity Very high (LOD < 0.01 µg/mL for similar compounds).[1]High (LOQ for similar FAMEs can be below 1 µg/mL).[2]Lower compared to chromatographic methods (LOD ~2 µg/mL for similar compounds).[1]
Linearity (R²) > 0.99[3]> 0.99[3]> 0.99[4]
Precision (RSD) < 5%[5]< 3%[3]High repeatability.[1]
Accuracy/Recovery 97.8% - 108.3% for similar compounds.[1]Differences of 0.3% - 6% compared to GC for some fatty acids.[6]Good recovery, though can be inferior to optimized GC-MS methods.[1]
Analysis Time Typically 10-30 minutes per sample.Typically 10-35 minutes per sample.Shorter per sample, but requires longer setup and relaxation times.
Key Advantages Excellent sensitivity and selectivity; provides structural information.Simple sample preparation; suitable for a wide range of compounds.Non-destructive; provides absolute quantification without a standard of the analyte (with a certified internal standard); rich structural information.
Key Disadvantages Sample may require derivatization; potential for thermal degradation.Lower sensitivity than GC-MS; requires a chromophore for UV detection.Lower sensitivity; higher instrumentation cost.

Experimental Protocols

Detailed methodologies for each technique are provided below. These are generalized protocols for unsaturated esters and should be optimized for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from methods used for the analysis of fatty acid methyl esters (FAMEs).[5][7][8]

1. Sample Preparation:

  • Dissolve a known amount of this compound in a suitable volatile solvent (e.g., hexane or dichloromethane) to a final concentration in the range of 1-100 µg/mL.

  • If an internal standard is used, add it to the sample solution at a known concentration.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A polar capillary column, such as a Carbowax-type (polyethylene glycol) or a biscyanopropyl phase column (e.g., Rt-2560, 100 m x 0.25 mm, 0.20 µm), is recommended for resolving unsaturated isomers.[7]

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 4 minutes.

    • Ramp: 3 °C/min to 240 °C.

    • Hold: 15 minutes at 240 °C.

  • MSD Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Electron Energy: 70 eV.

    • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Quantify the analyte by integrating the peak area and comparing it to a calibration curve prepared from standards of known concentrations.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is based on established methods for the analysis of unsaturated fatty acid methyl esters.[3][6]

1. Sample Preparation:

  • Dissolve a known amount of this compound in the mobile phase to a final concentration in the range of 1-200 µg/mL.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a diode array detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 70:30 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: Monitor at a wavelength where the ester exhibits maximum absorbance (e.g., around 205-220 nm for the carbon-carbon double bond).[3]

3. Data Analysis:

  • Identify the peak for this compound by its retention time.

  • Quantify by comparing the peak area to a calibration curve generated from standards.

Quantitative ¹H-NMR Spectroscopy (qNMR) Protocol

This protocol is adapted from a method for the quantitative analysis of short-chain fatty acid methyl esters.[4][9]

1. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample.

  • Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the sample.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer a precise volume of the solution to an NMR tube.

2. NMR Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Probe: 5 mm BBO probe.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Sequence: A standard 90° pulse sequence (e.g., 'zg30' on a Bruker instrument).

  • Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ of the protons being integrated (e.g., 30 s).

  • Number of Scans (ns): 8 or more, depending on the sample concentration.

  • Acquisition Time (aq): At least 3 seconds.

  • Spectral Width (sw): Sufficient to cover all signals of interest (e.g., 20 ppm).

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved signals of both the analyte (e.g., the methoxy protons or vinylic protons) and the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * CIS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Volatile Solvent Sample->Dissolution Injection Inject into GC Dissolution->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Chromatogram Obtain Chromatogram & Mass Spectrum Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Result Result Quantification->Result Final Concentration

Caption: Workflow for GC-MS Analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Result Result Quantification->Result Final Concentration

Caption: Workflow for HPLC-UV Analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Weigh Sample & Internal Standard Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Acquisition Acquire ¹H-NMR Spectrum Dissolution->Acquisition Processing Process FID (FT, Phasing) Acquisition->Processing Integration Integrate Signals Processing->Integration Calculation Calculate Concentration Integration->Calculation Result Result Calculation->Result Final Concentration

References

Safety Operating Guide

Navigating the Disposal of Methyl 5-methoxypent-4-enoate: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of Methyl 5-methoxypent-4-enoate, emphasizing procedural steps and operational planning.

Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its potential hazards. Based on data for the related compound Methyl Pent-4-enoate, this substance is a flammable liquid and vapor. Always handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources. Personal protective equipment (PPE), including protective gloves, eye protection, and face protection, should be worn.

Quantitative Data Summary

The following table summarizes key quantitative data for the related compound, Methyl Pent-4-enoate. This information is critical for understanding its physical properties and potential hazards.

PropertyValueSource
Molecular FormulaC₆H₁₀O₂TCI Chemicals
Molecular Weight114.14 g/mol TCI Chemicals
Physical StateColorless to Light yellow clear liquidTCI Chemicals
Boiling Point126 °CTCI Chemicals
Flash Point29 °CTCI Chemicals
Specific Gravity (20/20)0.93TCI Chemicals

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general procedural guide based on common practices for flammable organic liquids.

1. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container should be made of a material compatible with the chemical.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Storage of Waste:

  • Store the waste container in a cool, dry, well-ventilated area designated for flammable liquid waste.

  • Keep the container tightly closed.

  • Ensure the storage area is away from ignition sources.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable Liquid").

4. Arrange for Pickup:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.

5. Spill Management:

  • In the event of a spill, evacuate the area and eliminate all ignition sources.

  • Ventilate the area.

  • For small spills, absorb the chemical with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.

  • For large spills, contact your EHS office immediately.

Disposal Decision Workflow

The following diagram illustrates the general decision-making process for the disposal of laboratory chemicals like this compound.

start Start: Unused or Waste This compound sds Consult Safety Data Sheet (SDS) for specific disposal instructions start->sds container Select appropriate, labeled waste container sds->container collect Collect waste in the designated container container->collect storage Store in a designated, safe (cool, ventilated) location collect->storage pickup Arrange for hazardous waste pickup with EHS storage->pickup end_node End: Proper Disposal pickup->end_node

Safeguarding Your Research: A Guide to Handling Methyl 5-methoxypent-4-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Handling Protocols

This document provides crucial safety and logistical information for the handling and disposal of Methyl 5-methoxypent-4-enoate (CAS No. 143538-29-8). Designed for researchers, scientists, and drug development professionals, this guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Summary of Physicochemical and Hazard Data

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following table includes data for the compound where available, alongside information for structurally similar compounds: ethyl vinyl ether (representing the vinyl ether moiety) and methyl crotonate (representing the unsaturated methyl ester moiety). These analogs provide context for anticipating the hazards of the target compound.

PropertyThis compoundEthyl Vinyl Ether (Analog)Methyl Crotonate (Analog)
Molecular Formula C₇H₁₂O₃[1]C₄H₈O[2][3]C₅H₈O₂[4]
Molecular Weight 144.17 g/mol [1]72.11 g/mol [3]100.12 g/mol [4]
Boiling Point ~180–200 °C (estimated)[1]33 °C[3]118-120 °C[4]
Flash Point Not available< -45 °C (-50 °F)[2][5]4.4 °C (40 °F)[4]
Vapor Pressure Not available439 mmHg at 20 °C15.5 mmHg at 25 °C
Toxicity Not availableLD50 (oral, rat) > 4 g/kg[3]Not available
Key Hazards Flammability (inferred), eye, skin, and respiratory irritation (inferred).Highly flammable, forms explosive peroxides, may polymerize violently, irritant.[6]Flammable, irritant.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required equipment for handling this compound.

Body PartRequired PPESpecifications and Remarks
Eyes/Face Safety Goggles and Face ShieldUse chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for signs of degradation or perforation.
Body Laboratory CoatA flame-resistant lab coat is advised due to the inferred flammability. Ensure the coat is fully buttoned.
Respiratory Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.
Feet Closed-Toe ShoesLeather or chemical-resistant material is recommended.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for the safe handling of this compound. The following diagram outlines the procedural steps from preparation to disposal.

prep Preparation handle Handling in Fume Hood prep->handle Transfer to Hood experiment Experimental Use handle->experiment Proceed with Protocol decon Decontamination experiment->decon Post-Experiment disposal Waste Disposal decon->disposal Segregate Waste cleanup Final Cleanup disposal->cleanup Secure Waste Containers cluster_waste Waste Streams cluster_container Containment liquid_waste Liquid Waste (Unused chemical, solvent rinses) liquid_container Labeled, Sealed Solvent Waste Container liquid_waste->liquid_container solid_waste Solid Waste (Contaminated gloves, paper towels) solid_container Labeled, Sealed Solid Waste Bag solid_waste->solid_container disposal_vendor Licensed Hazardous Waste Vendor liquid_container->disposal_vendor solid_container->disposal_vendor

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.